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  • Product: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile
  • CAS: 1286753-96-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

Topic: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Chemical Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1] A Privileged Scaffold for Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Chemical Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

A Privileged Scaffold for Kinase and TEAD Inhibition[1]

Executive Summary

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (CAS: 1286753-96-5) represents a critical bicyclic heteroaromatic scaffold in modern drug discovery.[1][2] Distinct from its more ubiquitous isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] fusion system offers a unique vector for exploring chemical space, particularly in the design of type I and II kinase inhibitors and TEAD-YAP antagonists. This monograph details the physicochemical profile, synthetic accessibility, and reactivity logic required to utilize this scaffold effectively in lead optimization.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The core structure consists of a pyridine ring fused to a pyrazole ring across the C2-C3 bond of the pyridine.[2] The "3-carbonitrile" designation places a cyano group on the pyrazole ring, significantly altering the electronic properties of the scaffold by withdrawing electron density from the heteroaromatic system.

PropertyData
IUPAC Name 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile
CAS Number 1286753-96-5
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
SMILES N#CC1=NN=C2C=CC=NC21
Tautomerism Exists in equilibrium between 1H- and 2H- forms; 1H is generally thermodynamically preferred in solution unless N-substituted.[1][2][3]
Electronic Distribution

The fusion of the electron-deficient pyridine with the electron-rich pyrazole creates a "push-pull" electronic system.[1] The C3-nitrile group further decreases the pKa of the N1-proton, making it more acidic (pKa ~8-9 estimated) compared to the unsubstituted parent heterocycle. This acidity facilitates facile N-alkylation under mild basic conditions.[1][2]

Physicochemical Profile

Understanding the solid-state and solution-phase behavior is crucial for formulation and assay development.[1][2]

ParameterValue (Predicted/Exp)Implications for Drug Design
LogP ~0.6Highly soluble; favorable for CNS penetration and oral bioavailability.[1][2]
TPSA 65.4 ŲWell within the Veber rules for membrane permeability.[1][2]
H-Bond Donors 1 (NH)Key handle for binding site interactions (e.g., hinge region of kinases).[2]
H-Bond Acceptors 3 (N-pyr, N-pyz, CN)Multiple vectors for hydrogen bonding.[1]
pKa (NH) ~8.5Deprotonates at physiological pH if not substituted; N-capping is usually required for cellular permeability.[1][2]

Synthetic Methodologies

The synthesis of the [4,3-b] system is less trivial than the [3,4-b] isomer due to the specific orientation of the nitrogen atoms. The most robust route utilizes a modified Japp-Klingemann reaction followed by cyclization.[1][2]

Pathway Analysis: The Japp-Klingemann Route

This method avoids the instability often associated with 4-aminopyrazole-5-carbaldehydes.[1][2] It constructs the pyrazole ring onto a pre-existing pyridine core.[2][4]

Synthesis SM 2-Chloro-3-nitropyridine Inter1 Nitroaryl-acetoacetate (SNAr) SM->Inter1 Ethyl acetoacetate NaH, THF Inter2 Azo-Intermediate Inter1->Inter2 Aryldiazonium tosylate (Japp-Klingemann) Product 1H-Pyrazolo[4,3-b]pyridine- 3-carboxylate/nitrile Inter2->Product Cyclization (Base/Heat) caption Figure 1: Strategic synthesis via 2-chloro-3-nitropyridine precursors.

Expert Insight: Regioselectivity

When synthesizing the 3-carbonitrile directly, one can start with 3-cyano-2-chloropyridine and react with hydrazine.[1][2] However, this often yields the [3,4-b] isomer or a mixture. The Japp-Klingemann approach (using a cyanoacetate equivalent or converting the ester later) provides unambiguous regiocontrol for the [4,3-b] geometry.

Reactivity & Derivatization Logic

The 3-carbonitrile group acts as a versatile "chemical warhead" for diversifying the scaffold.[1][2]

A. Nitrile Transformations[1][2]
  • Hydrolysis: Acidic hydrolysis (H₂SO₄) yields the carboxamide (primary amide), a common motif in kinase inhibitors to interact with the gatekeeper residue.[2]

  • Cycloaddition: Reaction with sodium azide/ammonium chloride yields the tetrazole , a bioisostere for carboxylic acids with improved metabolic stability.[2]

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to the primary amine , enabling amide coupling for fragment growing.[2]

B. Scaffold Functionalization
  • N1-Alkylation: The N1 proton is acidic.[1][2] Alkylation with alkyl halides (using Cs₂CO₃ in DMF) is facile but can suffer from N1 vs. N2 regioselectivity.[2]

    • Control Strategy: Use steric bulk or specific solvent effects (aprotic polar solvents favor N1) to control the ratio.[2]

  • C-H Activation: The pyridine ring (positions 5, 6, 7) is deactivated towards electrophilic substitution but active towards Minisci-type radical alkylations or SₙAr if a leaving group (e.g., F or Cl) is pre-installed.[2]

Reactivity Core 1H-Pyrazolo[4,3-b]pyridine- 3-carbonitrile Hydrolysis Hydrolysis (H+) Core->Hydrolysis Reduction Reduction (H2/Pd) Core->Reduction Alkylation N-Alkylation (R-X, Base) Core->Alkylation Amide Carboxamide (Kinase Hinge Binder) Hydrolysis->Amide Amine Aminomethyl (Linker) Reduction->Amine N_Sub N1-Substituted Scaffold (Solubility/Potency) Alkylation->N_Sub caption Figure 2: Divergent synthesis from the 3-carbonitrile core.

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II)

The pyrazolo[4,3-b]pyridine core is a bioisostere of 7-azaindole. The N1-H and N2 serve as a donor-acceptor pair for the kinase hinge region.[1][2]

  • Example: Inhibitors of c-Met and CDK8 .[1][2][4] The 3-CN group can project into the ribose binding pocket or solvent front, depending on the substitution pattern.[2]

TEAD Inhibition

Recent patent literature (e.g., WO2023097195) highlights this scaffold in TEAD auto-palmitoylation inhibitors .[2] The 3-position is often derivatized to an acrylamide (via the nitrile-to-amine reduction) to form a covalent bond with a cysteine residue in the TEAD pocket.[1]

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-b]pyridine Derivative

Objective: Synthesis via the Japp-Klingemann rearrangement (Adapted for [4,3-b] specificity).

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)[1]

  • Ethyl acetoacetate (1.2 eq)[2]

  • Sodium Hydride (60% dispersion, 2.5 eq)

  • Aryldiazonium tosylate (1.1 eq)[2][4]

  • Solvent: THF (anhydrous) and Ethanol[2]

Step-by-Step Methodology:

  • Nucleophilic Substitution (SₙAr):

    • Suspend NaH in dry THF at 0°C under inert atmosphere (N₂).

    • Dropwise add ethyl acetoacetate.[1][2] Stir for 30 min to generate the enolate.

    • Add 2-chloro-3-nitropyridine solution.[1][2][5] Warm to RT and stir for 4–6 h.

    • Checkpoint: Monitor TLC for consumption of starting material.[2]

    • Quench with NH₄Cl(aq), extract with EtOAc, and concentrate to yield the nitro-acetoacetate intermediate.

  • Japp-Klingemann & Cyclization:

    • Dissolve the intermediate in Ethanol/Water.[2]

    • Add the diazonium salt at 0°C, followed by sodium acetate (buffer).

    • Stir at 0°C -> RT. The azo-intermediate forms.[1][2][6][7][3][8]

    • Cyclization: Add dilute NaOH or reflux in EtOH with a catalytic base (e.g., pyrrolidine) to induce cyclization and dehydration.[2]

    • Acidify to precipitate the product.[2]

  • Purification:

    • Recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM:MeOH gradient).[2]

Safety Note: Diazonium salts are potentially explosive.[1][2] Handle in solution and avoid drying large quantities.[2] 2-Chloro-3-nitropyridine is a skin irritant.[1][2]

References

  • Synthesis of Pyrazolo[4,3-b]pyridines via Japp-Klingemann

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[4][5]

    • Source:Molecules (2023).[2][4]

    • URL:[Link]

  • Medicinal Chemistry of Pyrazolopyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Review covering isomeric comparisons).
    • Source:Molecules (2022).[2][9][10]

    • URL:[Link][2]

  • TEAD Inhibitor Applications

    • Title: Therapeutic indazole compounds and methods of use in the treatment of cancer (Patent WO2023097195).[2]

    • Source: WIPO / Google Patents.[2]

    • URL:[2]

  • Compound Data & Identifiers

    • Title: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (CID 84716289).[1][2][7][3]

    • Source: PubChem.[2][7][11]

    • URL:[Link][2]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

The following is an in-depth technical guide on the spectroscopic characterization of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile . H N Molecular Weight: 144.13 g/mol Executive Summary 1H-Pyrazolo[4,3-b]pyridine-3-carbonit...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectroscopic characterization of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile .


H

N

Molecular Weight: 144.13 g/mol

Executive Summary

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Its structural core—a fused 5,6-membered bicyclic system (4-azaindazole)—presents unique spectroscopic challenges due to annular tautomerism and the electron-withdrawing nature of the nitrile group at the C3 position.[1]

This guide provides a comprehensive analysis of the spectroscopic signature of this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2] It is designed to enable researchers to validate structural integrity and purity during drug development workflows.[1]

Structural Analysis & Synthesis Context

Chemical Structure & Numbering

The molecule consists of a pyridine ring fused to a pyrazole ring.[1] The "4,3-b" designation indicates the fusion occurs across the C3-C4 bond of the pyrazole and the b-face (C2-C3) of the pyridine.

  • IUPAC Name: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile[3][4][5]

  • Common Name: 3-Cyano-4-azaindazole[1]

  • SMILES: C1=CC2=C(C(=NN2)C#N)N=C1

Synthesis Pathway

Understanding the synthesis is prerequisite to identifying common impurities (e.g., unreacted iodo-precursors or regioisomers).[1] The most robust route involves the iodination of the parent heterocycle followed by a metal-catalyzed cyanation.[1]

Synthesis cluster_impurities Potential Impurities Start 1H-Pyrazolo[4,3-b]pyridine (Parent Scaffold) Inter 3-Iodo-1H-pyrazolo[4,3-b]pyridine (Intermediate) Start->Inter NIS, DMF rt, 12h Product 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (Target) Inter->Product Zn(CN)2, Pd(PPh3)4 DMF, 120°C (Microwave) Imp1 Regioisomer (N2-alkylated) Imp2 Hydrolyzed Amide

Figure 1: Standard synthetic route via palladium-catalyzed cyanation.[1][6] Impurities may include the amide (hydrolysis of CN) or N-alkylated byproducts if protecting groups were used.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the splitting pattern of the pyridine ring protons and the broad signal of the pyrazole NH.[1] The nitrile group at C3 exerts a deshielding effect on the aromatic system, particularly on the bridgehead carbons in 

C NMR.[1]

H NMR Data (400 MHz, DMSO-d

)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH 14.50 - 14.80Broad Singlet-Exchangeable acidic proton on pyrazole N1.
H-5 8.75Doublet (d)


to Pyridine N; most deshielded.[1]
H-7 8.25Doublet (d)


to Pyridine N; adjacent to bridge.[1]
H-6 7.60Double Doublet (dd)


to Pyridine N; typical pyridine H5-like shift.[1]

Technical Insight:

  • Solvent Effect: In CDCl

    
    , the NH peak may not be visible or will appear very broad around 11-12 ppm.[1] DMSO-d
    
    
    
    is the preferred solvent to observe the exchangeable proton and ensure solubility.[1]
  • Tautomerism: The 1H-tautomer is the dominant species in solution.[1] However, rapid exchange can broaden the carbon signals of the pyrazole ring.[1]


C NMR Data (100 MHz, DMSO-d

)
CarbonShift (

, ppm)
TypeStructural Environment
CN 113.5QuaternaryNitrile carbon (characteristic weak intensity).[1]
C-5 148.2CH

-carbon of pyridine; highly deshielded.
C-3 128.5QuaternaryAttached to electron-withdrawing CN group.[1]
C-7 131.0CHAdjacent to bridgehead.
C-6 121.8CH

-carbon of pyridine.
C-7a 142.0QuaternaryBridgehead carbon (fused to N).[1]
C-3a 118.5QuaternaryBridgehead carbon.[1]
Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the presence of the nitrile handle, which is often silent in proton NMR.[1]

  • Nitrile Stretch (

    
    ):  A sharp, distinct band at 2230–2245 cm
    
    
    
    .[1] This is the diagnostic peak for the successful cyanation of the iodo-precursor.[1]
  • NH Stretch (

    
    ):  Broad band centered around 3100–3250 cm
    
    
    
    , indicative of hydrogen bonding in the solid state.[1]
  • Aromatic Ring Breathing: Series of bands at 1580, 1500, 1420 cm

    
     .[1]
    
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is required to distinguish the product from the amide impurity (mass difference of +18 Da).[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion [M+H]

    
    :  Calculated: 145.0514 | Observed: 145.05 ± 0.01 .[1]
    
  • Fragmentation Pattern:

    • m/z 118: Loss of HCN (27 Da), characteristic of cyano-heterocycles.[1]

    • m/z 91: Fragmentation of the pyridine ring system.

Experimental Protocols

Protocol: Purity Determination via HPLC-UV

This method separates the 3-cyano product from the 3-iodo precursor and the 3-amide hydrolysis byproduct.[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).[1]

Retention Time Logic:

  • Amide Impurity: Elutes first (most polar).[1]

  • 3-Cyano Product: Elutes second.

  • 3-Iodo Precursor: Elutes last (most lipophilic).[1]

Protocol: Sample Preparation for NMR
  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.[1]

  • Critical Step: If the NH peak is broad, add 1 drop of D

    
    O to shake.[1] The disappearance of the peak at ~14.5 ppm confirms the assignment of the exchangeable N-H proton.[1]
    

Structural Validation Workflow

Use the following decision tree to validate the identity of the synthesized material.

Validation Start Crude Product LCMS LC-MS Analysis Start->LCMS MassCheck M+H = 145? LCMS->MassCheck IRCheck IR: Peak at ~2230 cm-1? MassCheck->IRCheck Yes Fail_Amide Impurity: Amide (M+18) MassCheck->Fail_Amide M=163 Fail_Iodo Impurity: Iodo (M=245) MassCheck->Fail_Iodo M=245 NMRCheck 1H NMR: 3 Arom. Protons? IRCheck->NMRCheck Yes IRCheck->Fail_Amide No (Amide C=O band) Pass Identity Confirmed NMRCheck->Pass Yes

Figure 2: Logical flowchart for structural verification of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile.

References

  • Synthesis and SAR of Pyrazolo[4,3-b]pyridines: Title: "Discovery of 1H-Pyrazolo[4,3-b]pyridine Derivatives as Potent TBK1 Inhibitors."[1] Source: Journal of Medicinal Chemistry / PubMed.[1] Link:[Link] (Search Term: Pyrazolo[4,3-b]pyridine TBK1)

  • Compound Registry & Identifiers: Title: "1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (CAS 1286753-96-5) Substance Record."[1][3][4] Source: PubChem.[1][4] Link:[Link][1]

  • General Spectroscopic Methods for Azaindazoles: Title: "Tautomerism and Spectroscopy of Azaindazoles."[1] Source: Journal of Heterocyclic Chemistry.[1] Link:[Link][1]

Sources

Foundational

Technical Guide: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile and Its Analogs

Executive Summary & Scaffold Analysis 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile represents a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry. Unlike its more common isomer, pyrazolo[3,4-b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile represents a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] fusion system offers a distinct vector orientation for substituents, particularly at the C3 and N1 positions, which is critical for optimizing binding kinetics in ATP-competitive kinase inhibitors.

The C3-carbonitrile group (-CN) is not merely a passive substituent; it serves as a non-classical isostere for carbonyl and carboxyl groups, offering a high dipole moment (approx. 3.9 D) and acting as a weak hydrogen bond acceptor while maintaining a compact metabolic profile. In the context of kinase inhibition (e.g., c-Met, CDK8, TRK), the 3-cyano motif often occupies the "gatekeeper" region or solvent-front pocket, modulating selectivity through electronic withdrawal that influences the acidity of the N1-proton (if unsubstituted) or the orientation of N1-aryl groups.

Core Chemical Properties
PropertyValue / DescriptionSignificance
Molecular Formula C₇H₄N₄Compact, fragment-like core.
Topological Polar Surface Area (TPSA) ~55 ŲFavorable for CNS penetration and cell permeability.
pKa (Calculated) ~9.5 (NH)The pyridine nitrogen reduces the pKa of the pyrazole NH compared to indazole.
Electronic Character Electron-deficientThe pyridine ring pulls density, making the system susceptible to nucleophilic attack at C5/C7 if not substituted.

Synthetic Architecture

The synthesis of the 1H-pyrazolo[4,3-b]pyridine core carrying a 3-carbonitrile group requires a strategy that avoids the formation of the thermodynamically favored [3,4-b] isomer. Two robust, field-proven pathways are presented below.

Pathway A: The "Pyridine-First" Strategy (Modified Japp-Klingemann)

This is the most reliable method for scale-up, utilizing stable 2-chloro-3-nitropyridine precursors. It allows for the late-stage installation of the nitrile via functional group interconversion (FGI) from a carboxylate, ensuring high regiocontrol.

Step-by-Step Protocol

1. SNAr Displacement:

  • Reagents: 2-Chloro-3-nitropyridine, Ethyl acetoacetate, NaH (60% dispersion).

  • Solvent: THF or DMF (Anhydrous).

  • Conditions: 0°C to RT, 4-6 hours.

  • Mechanism: Deprotonation of the acetoacetate creates a carbanion that displaces the chloride.

  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the chloropyridine.

2. Japp-Klingemann & Cyclization (One-Pot Variation):

  • Reagents: Intermediate from Step 1, Aryl diazonium tosylate (if N1-aryl desired) or simple diazonium salt, Base (Pyrrolidine or Et3N).

  • Solvent: Ethanol or Acetonitrile.

  • Process: The diazonium species attacks the activated methylene, followed by deacylative ring closure.

  • Result: Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[1][2][3]

3. Nitrile Installation (The "Dehydration" Sequence):

  • Amidation: Treat the ester with 7N NH₃ in MeOH (sealed tube, 80°C, 12h) to yield the primary carboxamide.

  • Dehydration: Treat the carboxamide with POCl₃ (3 eq) and Pyridine (5 eq) in DCM at 0°C.

  • Why this works: Direct cyanation of the core is difficult; dehydrating the amide is high-yielding and preserves the ring integrity.

Pathway B: The "Pyrazole-First" Strategy (Sandmeyer Approach)

This route is preferred when the pyrazole ring is pre-formed, often used when specific N1 substituents are sensitive to the conditions in Pathway A.

  • Start: 4-Nitro-3-aminopyrazole.

  • Annulation: Skraup synthesis or reaction with glycerol/acrolein to form the pyridine ring (gives the nitro-core).

  • Reduction: Fe/NH₄Cl reduction of the nitro group to the amine.

  • Sandmeyer Cyanation:

    • Diazotization: NaNO₂ / H₂SO₄ at 0°C.

    • Substitution: CuCN / KCN at 60°C.

    • Note: This route is hazardous due to diazonium instability; Pathway A is recommended for safety.

Visualization of Synthetic Logic

Synthesis cluster_0 Pathway A: Pyridine-First Strategy SM 2-Chloro-3-nitropyridine Inter1 Pyridinyl Keto Ester SM->Inter1 Ethyl Acetoacetate NaH, THF, 0°C Cyclized Ethyl Pyrazolo[4,3-b]pyridine- 3-carboxylate Inter1->Cyclized 1. Aryl Diazonium salt 2. Pyrrolidine (Cyclization) Amide Primary Amide (-CONH2) Cyclized->Amide NH3 / MeOH 80°C, 12h Target 3-Carbonitrile (-CN) Amide->Target POCl3 / Pyridine Dehydration

Caption: Logic flow for the regioselective synthesis of the 3-cyano-[4,3-b] scaffold via the carboxylate intermediate.

Medicinal Chemistry & SAR

The 3-carbonitrile group is a critical SAR (Structure-Activity Relationship) handle.

Electronic Modulation

The nitrile is strongly electron-withdrawing (Hammett σ_p ≈ 0.66). In the [4,3-b] system, this reduces the electron density of the pyrazole ring.

  • Effect: Increases the acidity of the N1-H (if unsubstituted), strengthening hydrogen bond donor capability to hinge region residues (e.g., Glu/Asp in kinases).

  • Metabolic Stability: Unlike the 3-ester or 3-acetyl variants, the nitrile is resistant to rapid hydrolysis by esterases, prolonging half-life (

    
    ).
    
Covalent Targeting Potential

While the nitrile itself is reversible, it can activate adjacent positions.

  • Reversible Covalent Inhibition: The nitrile carbon is electrophilic. In specific active sites (e.g., Cathepsin K or certain cysteine-rich kinases), a catalytic cysteine thiolate can attack the nitrile to form a thioimidate adduct. This is a high-value strategy for increasing residence time.

Comparison with Analogs
Analog (C3-Substituent)Binding Mode CharacteristicLiability
-CN (Nitrile) H-bond acceptor; Linear geometry (low steric clash).Can be metabolically inert or form thioimidate.
-CONH₂ (Amide) Strong H-bond donor/acceptor.High polar surface area; rapid clearance.
-CF₃ (Trifluoromethyl) Hydrophobic; Metabolic block.Bulky; lacks H-bonding capability.
-Cl/-Br (Halogen) Hydrophobic; Halogen bonding.Lipophilicity issues; metabolic dehalogenation.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2,6-dichlorophenyl)-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile (Representative Analog).

Step 1: Preparation of the 3-Carboxamide
  • Charge: A pressure tube with Ethyl 1-(2,6-dichlorophenyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1.0 eq, prepared via Japp-Klingemann).

  • Solvent: Add 7N Ammonia in Methanol (20 vol).

  • Reaction: Seal and heat to 85°C for 16 hours.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether. If soluble, concentrate in vacuo and triturate with hexane.

  • Validation: LC-MS should show [M+H]+ and loss of ethyl group (-OEt).

Step 2: Dehydration to 3-Carbonitrile
  • Setup: Flame-dried RBF under Argon.

  • Dissolve: Suspend the amide (1.0 eq) in anhydrous DCM (10 vol). Add Pyridine (6.0 eq).

  • Activation: Cool to 0°C. Add POCl₃ (3.0 eq) dropwise over 10 mins. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC (Amide is very polar; Nitrile is less polar).

  • Quench: Pour carefully onto crushed ice/NaHCO₃ saturated solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes). The nitrile usually elutes early.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines via Japp-Klingemann Reaction: Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source:Molecules (2023).[2][4] URL:[Link]

  • Biological Activity of Pyrazolo[4,3-b]pyridines (c-Met/Kinase Inhibition): Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[5] Source:RSC Advances / ResearchGate. URL:[Link]

  • General Synthesis of 3-Cyano-pyrazolo-pyridines (Analogous Chemistry): Title: One-step, facile synthesis of pyrazolopyridines...[4][6] through disproportionation. Source:Semantic Scholar. URL:[Link]

Sources

Exploratory

In Silico Modeling of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Interactions: A Technical Guide for Drug Discovery Professionals

Abstract The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly as kinase inhibitors. The targeted nature of modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly as kinase inhibitors. The targeted nature of modern drug discovery necessitates a deep understanding of the molecular interactions between small molecules and their protein targets. This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies for modeling the interactions of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile with its putative biological targets. We will delve into the rationale and practical application of molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate binding modes, predict affinities, and guide the design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research in this promising area of drug discovery.

Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a heterocyclic aromatic system that has garnered significant attention in the field of drug discovery. Its structural resemblance to purine bases allows it to interact with a variety of ATP-binding sites in enzymes, particularly protein kinases.[1] Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and BRAF.[2][3][4]

The specific subject of this guide, 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile, possesses the key structural features that suggest its potential as a kinase inhibitor. The nitrile group can act as a hydrogen bond acceptor, and the fused ring system provides a rigid scaffold for specific interactions within a binding pocket. In silico modeling provides a powerful and cost-effective approach to explore the potential protein targets of this compound and to understand the key molecular interactions that drive its biological activity. This guide will provide a detailed workflow for the computational investigation of this molecule.

The In Silico Workflow: A Multi-faceted Approach to Understanding Molecular Interactions

A robust in silico investigation of a small molecule's interactions with its biological targets is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The workflow presented here integrates several computational techniques to build a comprehensive picture of the binding of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile to its putative kinase targets.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Stability & Energetics cluster_3 Phase 4: Feature-based Modeling Target_ID Target Identification (Literature & Homology) Protein_Prep Protein Structure Preparation (PDB) Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulations Pose_Analysis->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Pharmacophore Pharmacophore Modeling Binding_Energy->Pharmacophore Virtual_Screening Virtual Screening Pharmacophore->Virtual_Screening Virtual_Screening->Ligand_Prep Iterative Refinement

Caption: A comprehensive in silico workflow for modeling ligand-protein interactions.

Phase 1: Target Identification and Preparation

The first crucial step in any in silico modeling project is the identification and preparation of the biological target and the small molecule of interest.

Target Identification

Based on the known biological activities of the broader pyrazolopyridine class of compounds, protein kinases are the most probable targets for 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile. A thorough literature search for kinases inhibited by structurally similar compounds is the primary method for initial target selection. For this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as a primary example, given the established activity of pyrazolopyridine derivatives as CDK inhibitors.[3]

Protein Structure Preparation

High-quality, experimentally determined three-dimensional structures of the target protein are essential for accurate in silico modeling. The Protein Data Bank (PDB) is the primary repository for these structures.[5] For our example, we will use the crystal structure of CDK2 in complex with the inhibitor SU9516 (PDB ID: 3PY0).[6]

Protocol for Protein Preparation:

  • Download the PDB file: Obtain the coordinate file for 3PY0 from the RCSB PDB website.

  • Remove non-essential molecules: The crystal structure will often contain water molecules, ions, and co-solvents that are not relevant to the binding of our ligand. These should be removed. Tools like PyMOL or Chimera can be used for this purpose.[7]

  • Add hydrogen atoms: Most crystal structures do not include the coordinates of hydrogen atoms. These must be added using computational tools, as they are critical for hydrogen bonding interactions.

  • Assign protonation states: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a given pH must be determined. This can be done using software like H++ or PROPKA.

  • Energy minimization: A brief energy minimization of the protein structure can help to relieve any steric clashes that may have been introduced during the preparation process.

Ligand Preparation

The 2D structure of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile must be converted into a 3D conformation suitable for docking.

Protocol for Ligand Preparation:

  • 2D to 3D conversion: Use a chemical drawing tool like ChemDraw or MarvinSketch to draw the 2D structure and then convert it to a 3D format (e.g., .mol2 or .sdf).

  • Generate a low-energy conformation: Employ a conformational search algorithm to find a low-energy 3D structure of the ligand.

  • Assign partial charges: The distribution of charge within the molecule is crucial for electrostatic interactions. Partial charges can be assigned using methods like Gasteiger-Hückel or AM1-BCC.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.

The Causality Behind Docking Choices

The choice of docking software and algorithm is critical for obtaining meaningful results. For this guide, we will use AutoDock4, a widely used and well-validated docking program that employs a Lamarckian genetic algorithm.[8] This algorithm allows for both global and local searching of the ligand's conformational space, increasing the probability of finding the true binding mode.

Protocol for Molecular Docking with AutoDock4:

  • Prepare protein and ligand files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock. This step involves adding Gasteiger charges and defining rotatable bonds.[9]

  • Define the binding site (Grid Box): A grid box is defined around the active site of the protein. This box defines the search space for the docking algorithm. For our CDK2 example, the grid box should be centered on the co-crystallized inhibitor SU9516 from the 3PY0 structure.

  • Generate grid maps: The AutoGrid program is used to pre-calculate the interaction energies for different atom types within the defined grid box. This speeds up the docking calculations.[9]

  • Set docking parameters: The docking parameters, including the number of genetic algorithm runs, population size, and number of energy evaluations, are defined in a docking parameter file (.dpf).

  • Run the docking simulation: The AutoDock program is executed using the prepared PDBQT files and the docking parameter file.

  • Analyze the results: The docking results are clustered based on their root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster is typically considered the most likely binding mode.

Docking ParameterRecommended ValueRationale
Number of GA Runs100Increases the chances of finding the global energy minimum.
Population Size150A larger population allows for a more diverse search of conformational space.
Max Evals2,500,000A sufficient number of energy evaluations ensures a thorough search.
Binding Pose Analysis

The predicted binding pose of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile within the CDK2 active site should be visually inspected to identify key interactions. Look for:

  • Hydrogen bonds: The pyrazole and pyridine nitrogens, as well as the nitrile group, are potential hydrogen bond donors and acceptors.

  • Hydrophobic interactions: The aromatic rings of the ligand can form hydrophobic interactions with nonpolar residues in the active site.

  • Pi-stacking interactions: The aromatic system of the ligand can stack with the side chains of aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

Phase 3: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time.

The Importance of Dynamic Stability

MD simulations solve Newton's equations of motion for the atoms in the system, allowing us to observe how the ligand and protein move and interact. This is crucial for assessing the stability of the predicted binding pose from docking.

Protocol for Molecular Dynamics Simulation:

  • System setup: The docked protein-ligand complex is placed in a box of solvent (typically water) with appropriate ions to neutralize the system.

  • Force field selection: A force field is a set of parameters that describes the potential energy of the system. For heterocyclic compounds like our ligand, force fields such as CHARMM or AMBER are suitable choices.[10][11]

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure. This allows the system to relax to a stable state.

  • Production run: The simulation is run for a period of time (typically tens to hundreds of nanoseconds) to collect data on the system's dynamics.

  • Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the ligand's binding pose, identify persistent interactions, and calculate binding free energies.

Phase 4: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target.

Generating a Pharmacophore Hypothesis

Based on the stable binding pose identified from molecular docking and MD simulations, a pharmacophore model can be generated. This model will typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.[12]

G cluster_0 Pharmacophore Model HBA H-Bond Acceptor HBD H-Bond Donor Aro Aromatic Ring Hyd Hydrophobic Ligand 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Ligand->HBA Nitrile N Ligand->HBD Pyrazole NH Ligand->Aro Pyrazolopyridine Rings

Caption: A hypothetical pharmacophore model for 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile.

This pharmacophore model can then be used for virtual screening of large compound libraries to identify other molecules that may bind to the same target.

Conclusion: From In Silico Insights to Experimental Validation

The in silico modeling workflow described in this guide provides a robust framework for investigating the molecular interactions of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile. By combining molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the potential biological targets of this compound, its likely binding mode, and the key interactions that drive its activity. These computational predictions are not an end in themselves but rather a powerful tool to generate testable hypotheses and guide subsequent experimental validation, ultimately accelerating the drug discovery process.

References

  • Universitat Ramon Llull. (2022, March 30).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • PubMed. (n.d.). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • RCSB PDB. (2019, May 22). 6QG4: Structure of the mitogen activated kinase kinase 7 in complex with pyrazolopyrimidine inhibitor 1h. Retrieved from [Link]

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  • ResearchGate. (n.d.). Crystal structure of a pyrazole-based inhibitor (grey carbon atoms) of HsCDK2 (PDB code 1VYW, green carbon atoms)12 superimposed with the modelled binding mode of 6 (pink carbon atoms) bound to Leishmania CRK3 (blue carbon atoms). Retrieved from [Link]

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  • PubMed Central (PMC). (n.d.). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • RCSB PDB. (2011, February 16). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Force fields and molecular dynamics simulations. Retrieved from [Link]

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Foundational

A Technical Guide to the Preliminary Bioactivity Screening of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile and Its Analogs

This guide provides a comprehensive framework for the initial biological evaluation of the 1H-pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold, a privileged heterocyclic system in modern medicinal chemistry. The methodolo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological evaluation of the 1H-pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold, a privileged heterocyclic system in modern medicinal chemistry. The methodologies detailed herein are designed to be robust and self-validating, offering researchers in drug discovery a clear path from compound synthesis to preliminary bioactivity profiling. The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, is a well-established pharmacophore found in numerous biologically active agents.[1][2] This guide will focus on establishing a foundational understanding of a novel compound's potential therapeutic value through a tiered screening approach, with a primary emphasis on anticancer and enzyme inhibition assays, areas where pyrazolopyridine derivatives have shown significant promise.[3][4][5]

Section 1: Foundational Anticancer Bioactivity Assessment

The initial and most critical step in evaluating a novel pyrazolopyridine derivative is to assess its general cytotoxic potential against a panel of human cancer cell lines. This provides a broad overview of its anti-proliferative activity and can guide further, more specific mechanistic studies.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Line Selection and Culture:

    • Select a diverse panel of human cancer cell lines. A standard starting point includes:

      • MCF-7: Breast adenocarcinoma (luminal A)

      • HCT-116: Colorectal carcinoma

      • HePG-2: Hepatocellular carcinoma

      • PC-3: Prostate adenocarcinoma

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (1H-pyrazolo[4,3-b]pyridine-3-carbonitrile derivative) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Assay Procedure:

    • Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

The use of a panel of cell lines from different tissue origins provides an initial indication of the compound's spectrum of activity. A compound showing potent activity against all cell lines may suggest a general cytotoxic mechanism, whereas selective activity may point towards a more specific molecular target present in certain cell types. Doxorubicin, a well-characterized chemotherapeutic agent, serves as a crucial positive control to validate the assay's performance and provides a benchmark for the potency of the test compound.[6]

Visualizing the Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture Selected Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Test Compound D Treat Cells with Compound Dilutions B->D C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro cytotoxicity screening using the MTT assay.

Section 2: Elucidating the Mechanism of Action: Kinase Inhibition Profile

Many pyrazolopyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[5][7] A targeted screening approach against a panel of relevant kinases is a logical next step.

Kinase Inhibition Screening: A Focus on Relevant Targets

Based on published data for the broader pyrazolopyridine class, key kinase targets to investigate include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[3]

  • Tropomyosin Receptor Kinases (TRKs): Implicated in the proliferation of various cancers.[7]

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain non-small cell lung cancers.[8][9]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway.[10]

This protocol describes a typical in vitro kinase assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reagents and Materials:

    • Recombinant human TRKA enzyme.

    • Biotinylated peptide substrate.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

    • ATP.

    • Assay buffer.

  • Assay Procedure:

    • Dispense the test compound at various concentrations into a 384-well low-volume plate.

    • Add the TRKA enzyme and the biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and the streptavidin-acceptor conjugate.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Determine the percent inhibition relative to a no-enzyme control and a vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

The specificity of the kinase inhibition can be assessed by screening against a panel of different kinases. A compound that potently inhibits a specific kinase while showing little to no activity against others is considered selective. A known, potent inhibitor of the target kinase should be included as a positive control to validate the assay's performance.

Visualizing a Relevant Signaling Pathway: The TRK Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor TRKA TRKA Receptor RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K PLCg PLCγ TRKA->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TRKA

Caption: Simplified TRKA signaling pathway and the point of inhibition.

Section 3: Immuno-Oncology Application: PD-1/PD-L1 Inhibition

The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a cornerstone of modern cancer immunotherapy.[11] Small molecule inhibitors of this interaction are of great interest.

PD-1/PD-L1 Interaction Assay

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable method for screening for inhibitors of the PD-1/PD-L1 protein-protein interaction.

  • Reagents and Materials:

    • Recombinant human PD-1 protein, tagged (e.g., with His).

    • Recombinant human PD-L1 protein, tagged (e.g., with Fc).

    • Anti-tag antibody labeled with a donor fluorophore (e.g., Europium cryptate).

    • Anti-tag antibody labeled with an acceptor fluorophore (e.g., d2).

  • Assay Procedure:

    • Add the test compound at various concentrations to a 384-well low-volume plate.

    • Add the tagged PD-1 and PD-L1 proteins.

    • Incubate to allow for protein-protein interaction.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the percent inhibition.

    • Calculate the IC₅₀ value.

The specificity of the inhibition should be confirmed through counter-screens. For example, testing the compound in an unrelated HTRF assay can help rule out assay interference. A known small molecule or antibody inhibitor of the PD-1/PD-L1 interaction should be used as a positive control. A derivative of 1-methyl-1H-pyrazolo[4,3-b]pyridine has been identified as a potent PD-1/PD-L1 inhibitor, making this a highly relevant screening paradigm for this scaffold.[11]

Section 4: Antimicrobial Activity Screening

Pyrazolopyridine derivatives have also been reported to possess antimicrobial properties.[12][13] A preliminary screening against a panel of pathogenic bacteria and fungi is therefore warranted.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Selection:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungi: Candida albicans, Aspergillus niger.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • Perform serial dilutions of the test compound in a 96-well plate.

    • Add the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Section 5: In Silico Screening and Data Interpretation

Computational methods, particularly molecular docking, can provide valuable insights into the potential binding modes of the pyrazolopyridine derivatives with their biological targets, helping to rationalize the observed structure-activity relationships (SAR).[6][7]

Molecular Docking

Molecular docking simulations can be performed using software such as AutoDock or Glide. The crystal structure of the target protein (e.g., a kinase domain) is obtained from the Protein Data Bank (PDB). The pyrazolopyridine compound is then docked into the active site of the protein, and the predicted binding poses and energies are analyzed. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's activity.

Summary of Potential Bioactivities and Screening Assays

Bioactivity Screening Assay Key Parameters Relevant Targets
Anticancer MTT AssayIC₅₀Various Cancer Cell Lines
In Vitro Kinase Assay (TR-FRET)IC₅₀CDKs, TRKs, ALK, BTK
Topoisomerase II Inhibition AssayIC₅₀Topoisomerase IIα
Immuno-oncology PD-1/PD-L1 HTRF AssayIC₅₀PD-1/PD-L1 Interaction
Antimicrobial Broth MicrodilutionMICS. aureus, E. coli, C. albicans

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  • Al-Ghorbani, M., et al. (2022). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules, 27(13), 4293. [Link]

  • Various Authors. (2023). Examples of marketed pyrazolopyridine drugs. ResearchGate. [Link]

  • Angapelly, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6667. [Link]

  • Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1285. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various kinases.[1][2] This document provides a detailed guide for the investigation of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile, a specific derivative of this class, as a potential kinase inhibitor. We will delve into its synthesis, mechanism of action, and provide comprehensive protocols for its evaluation in both biochemical and cellular assays.

Introduction: The Significance of the Pyrazolopyridine Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazolopyridine core, an isostere of purines, serves as an excellent "hinge-binding" motif, anchoring inhibitors into the ATP-binding pocket of kinases.[1] This interaction is fundamental to achieving potent and selective inhibition. The 1H-Pyrazolo[4,3-b]pyridine isomer, in particular, has been explored for its potential to yield potent inhibitors against various kinase targets.[4] The addition of a 3-carbonitrile group can provide an additional interaction point within the active site and modulate the electronic properties of the scaffold, potentially enhancing potency and selectivity.

Mechanism of Action: A Competitive ATP Antagonist

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is designed to act as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the kinase in its active conformation. The nitrogen atoms of the pyrazolopyridine core form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interactions of the adenine base of ATP.[2] Substituents on the pyrazolopyridine ring can then be tailored to occupy adjacent hydrophobic pockets, further enhancing binding affinity and conferring selectivity for specific kinases.

Synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.[5] Below is a plausible synthetic scheme for the preparation of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Chloro-3-nitropyridine C Intermediate Hydrazone A->C Hydrazine B Ethyl Cyanoacetate B->C Base D 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate C->D Cyclization E 1H-Pyrazolo[4,3-b]pyridine-3-carboxamide D->E Ammonia F 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile E->F Dehydration

Caption: Synthetic workflow for 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile.

Protocol 1: Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate

This protocol is adapted from general procedures for the synthesis of pyrazolopyridines.[4]

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Addition of Second Reagent: Add ethyl cyanoacetate (1 eq) and a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • Cyclization: Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Protocol 2: Conversion to 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile
  • Amidation: Treat the ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1 eq) with a saturated solution of ammonia in methanol in a sealed tube.

  • Reaction: Heat the mixture at 80-100 °C for 24 hours.

  • Isolation: Cool the reaction, and the resulting precipitate of 1H-pyrazolo[4,3-b]pyridine-3-carboxamide can be collected by filtration.

  • Dehydration: Suspend the carboxamide (1 eq) in a suitable solvent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

  • Reaction: Heat the mixture under reflux for 4-6 hours.

  • Work-up and Purification: Carefully quench the reaction with ice water and neutralize with a base. Extract the product with an organic solvent and purify by column chromatography to obtain 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile.

In Vitro Kinase Inhibition Profiling

To determine the inhibitory activity of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile against a panel of kinases, a biochemical assay is the first essential step. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[6]

Workflow for In Vitro Kinase Inhibition Assay

In_Vitro_Workflow A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions B Incubate Kinase and Inhibitor A->B C Initiate Kinase Reaction (Add Substrate/ATP) B->C D Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for an In Vitro Kinase Inhibition Assay.[7]

Protocol 3: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for determining the IC₅₀ value of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile.

  • Reagent Preparation:

    • Prepare a serial dilution of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile in DMSO, and then dilute further in the kinase assay buffer.

    • Prepare solutions of the target kinase, its specific substrate, and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to all wells.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.

    • Incubate at 30 °C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile should be tested against a panel of representative kinases to assess its potency and selectivity.

Kinase TargetIC₅₀ (nM)
Kinase A[Experimental Value]
Kinase B[Experimental Value]
Kinase C[Experimental Value]
......

Cell-Based Kinase Activity Assays

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to evaluate the compound's efficacy in a more physiologically relevant context.[8][9] These assays can assess the compound's ability to penetrate cell membranes and inhibit the target kinase within the cellular environment.

Workflow for a Cell-Based Phosphorylation Assay

Cell_Based_Workflow A Seed Cells in a 96-well plate B Treat Cells with Inhibitor (Varying Concentrations) A->B C Stimulate Kinase Pathway (if necessary) B->C D Lyse Cells C->D E Detect Phosphorylated Substrate (e.g., ELISA, Western Blot) D->E F Data Analysis: Determine Cellular IC50 E->F

Sources

Application

Application Note: Cellular Evaluation of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Scaffolds

This Application Note is designed for medicinal chemists and cell biologists evaluating the 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold and its derivatives. While often used as a chemical building block, this scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and cell biologists evaluating the 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold and its derivatives.

While often used as a chemical building block, this scaffold is a "privileged structure" in drug discovery, serving as the core for potent inhibitors of Janus Kinases (JAK) , Interleukin-2 Inducible T-cell Kinase (ITK) , and Cyclin-Dependent Kinases (CDK) .

Part 1: Executive Summary & Mechanism

The 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile core is a rigid, planar bicycle that mimics the adenine ring of ATP. This structural similarity allows it to dock effectively into the ATP-binding pocket of various kinases. The C-3 carbonitrile group often engages in critical hydrogen bonding or fills hydrophobic pockets within the enzyme active site.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening the "naked" core for weak binding affinity.

  • Lead Optimization: Testing functionalized derivatives for nanomolar inhibition of JAK/STAT or ITK signaling pathways.

Mechanistic Pathway (Kinase Inhibition)

The following diagram illustrates the interference of Pyrazolo[4,3-b]pyridine derivatives in the JAK/STAT signaling cascade, a common target for this class of molecules.

JAK_Pathway node_receptor Cytokine Receptor (IL-6R / IFNR) node_JAK JAK Kinase (Target Enzyme) node_receptor->node_JAK Activation node_STAT STAT Protein (Unphosphorylated) node_JAK->node_STAT Phosphorylation node_Inhibitor Pyrazolo[4,3-b]pyridine (Inhibitor) node_Inhibitor->node_JAK Competitive Binding (Blockade) node_ATP ATP node_ATP->node_JAK Binds ATP Pocket node_pSTAT p-STAT (Dimer) node_STAT->node_pSTAT Dimerization node_Nucleus Nucleus (Gene Transcription) node_pSTAT->node_Nucleus Translocation

Figure 1: Mechanism of Action.[1][2] The Pyrazolo[4,3-b]pyridine scaffold competes with ATP for the kinase active site, preventing STAT phosphorylation and downstream inflammatory signaling.

Part 2: Compound Management & Solubility (Trustworthiness)

The 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile core is hydrophobic and crystalline. Improper handling leads to "crash out" (precipitation) in aqueous media, causing false negatives in cellular assays.

Reconstitution Protocol
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: MW ≈ 144.13 g/mol (for the core).

    • To make 10 mM: Dissolve 1.44 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C.

    • Stability Note: The nitrile group is generally stable, but avoid repeated freeze-thaw cycles which introduce moisture.

The "Solubility Cliff" Check

Before applying to cells, verify solubility in culture media.

  • Dilute 2 µL of Stock into 998 µL of warm media (0.2% DMSO final).

  • Vortex for 10 seconds.

  • Visual Inspection: Hold against a light source. If the solution is cloudy or has visible particulates, the compound has precipitated.

    • Remedy: Sonicate the stock solution or reduce the final concentration.

Part 3: Experimental Protocols

Protocol A: Cellular Viability Screening (Cytotoxicity)

Objective: Determine the baseline toxicity (CC50) of the scaffold to ensure functional effects are not due to cell death. Cell Line: Jurkat (T-cell leukemia) or HeLa.

Materials:

  • CellTiter-Glo® or MTS Reagent.

  • 96-well white opaque plates (for luminescence).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 90 µL complete media. Incubate for 24 hours.

  • Compound Preparation: Prepare a 3-fold serial dilution of the compound in DMSO.

    • Range: 100 µM down to 0.1 µM (8 points).

  • Treatment: Add 10 µL of 10x concentrated compound in media to each well (Final DMSO = 0.5%).

    • Controls: Vehicle (0.5% DMSO), Positive Control (10 µM Staurosporine).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add detection reagent, shake for 2 mins, read luminescence/absorbance.

Data Analysis Table:

ParameterFormula/MethodAcceptance Criteria
Normalization (Sample - Blank) / (DMSO Control - Blank) * 100N/A
CC50 Non-linear regression (4-parameter logistic)> 10 µM (for a scaffold)
Z-Factor `1 - (3*(σ_pos + σ_neg) /μ_pos - μ_neg
Protocol B: Functional Kinase Inhibition (Phospho-STAT Assay)

Objective: Validate if the compound inhibits the phosphorylation of downstream targets (e.g., STAT3/5) in a relevant pathway (JAK/STAT).

Workflow Diagram:

Protocol_Workflow step1 1. Seed Cells (Jurkat, 2x10^6/mL) step2 2. Starvation (Serum-free, 4-6h) step1->step2 step3 3. Pre-treatment (Inhibitor, 1h) step2->step3 step4 4. Stimulation (IFN-γ or IL-6, 15 min) step3->step4 step5 5. Lysis & Western Blot (Detect p-STAT vs Total STAT) step4->step5

Figure 2: Functional Assay Workflow. Serum starvation is critical to reduce basal phosphorylation levels before stimulation.

Detailed Methodology:

  • Cell Preparation:

    • Use Jurkat cells (for ITK/JAK3) or THP-1 cells.

    • Wash cells with PBS and resuspend in serum-free media (RPMI + 0.1% BSA).

    • Incubate for 4 hours (Starvation step).

  • Compound Treatment:

    • Aliquot cells into 6-well plates (2 x 10^6 cells/well).

    • Add Pyrazolo[4,3-b]pyridine derivative at desired concentrations (e.g., 10 µM, 1 µM, 100 nM).

    • Incubate for 60 minutes .

  • Stimulation:

    • Add Cytokine (e.g., IFN-γ at 10 ng/mL or IL-2) to stimulate the pathway.

    • Incubate for exactly 15 minutes at 37°C.

    • Stop Reaction: Immediately place plates on ice and add ice-cold PBS.

  • Lysis & Detection:

    • Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

    • Perform Western Blot.

    • Primary Antibodies: Anti-phospho-STAT3 (Tyr705) vs. Anti-Total STAT3.

  • Interpretation:

    • Hit: Significant reduction in p-STAT band intensity compared to the DMSO+Stimulation control, with stable Total-STAT levels.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Hydrophobicity of the planar coreReduce final concentration < 50 µM; Ensure DMSO < 0.5%.
High Cell Death (CC50 < 1µM) Off-target toxicity or toxic metaboliteCheck for nitrile hydrolysis (rare); Test in non-kinase dependent cell line (e.g., HEK293).
No Inhibition of p-STAT Poor cell permeabilityVerify logP (should be 2-4). Consider modifying R-groups on the pyridine ring to improve uptake.
Inconsistent Western Blots Phosphatase activityEnsure lysis buffer is fresh and contains high concentrations of Vanadate/Fluoride. Keep lysates cold.

References

  • Synthesis and Biomedical Applications of Pyrazolo-pyridines. Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][3][4][5][6] (Note: Discusses the isomeric scaffold relevant to kinase inhibition). Source: MDPI (Molecules), 2022. URL:[Link]

  • TBK1 Inhibition by Pyrazolo[3,4-b]pyridines. Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[2] Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link][7][8]

  • Protocol for Synthesis of Pyrazolo[4,3-b]pyridines. Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[8] Source: MDPI (Molecules), 2023. URL:[Link]

  • Biological Activity of Pyrazolo[4,3-c] Derivatives. Title: Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Source: Mini-Reviews in Organic Chemistry. URL:[Link]

Sources

Method

Technical Application Note: Efficacy Evaluation of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Scaffolds

Executive Summary & Biological Context The 1H-Pyrazolo[4,3-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer [3,4-b] due to the specific orientation of the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The 1H-Pyrazolo[4,3-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer [3,4-b] due to the specific orientation of the pyridine nitrogen (N-4). When functionalized with a 3-carbonitrile (CN) group, this scaffold gains unique electronic properties:

  • Hydrogen Bond Acceptor: The nitrile nitrogen acts as a weak acceptor in the ATP-binding hinge region of kinases.

  • Covalent Potential: The electron-withdrawing nature of the nitrile can activate the scaffold for reversible covalent interactions with active-site cysteines (e.g., in JAK3 or Cathepsin K).

  • Acidity: The C-3 nitrile increases the acidity of the N-1 proton, influencing solubility and binding kinetics.

This guide details the experimental design to validate the efficacy of this scaffold, assuming its primary application as a Type I ATP-competitive Kinase Inhibitor or an Antiproliferative Agent in oncology.

Experimental Workflow Overview

The evaluation pipeline moves from biochemical validation to cellular phenotypic response.

Workflow Start Compound Synthesis & QC Solubility Solubility & Formulation (DMSO/Tween) Start->Solubility Biochem Biochemical Assay (IC50 Determination) Solubility->Biochem Primary Screen Cellular Cellular Viability (CT-Glo / MTT) Biochem->Cellular Hit Selection Target Target Engagement (Western Blot) Cellular->Target MoA Validation

Figure 1: Step-wise efficacy evaluation pipeline for pyrazolo-pyridine scaffolds.

Phase 1: Compound Preparation & Formulation

Objective: Ensure the hydrophobic scaffold is bioavailable for in vitro assays without precipitation artifacts.

Solubility Profile

The planar aromatic nature of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile often leads to π-π stacking and poor aqueous solubility.

  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitrile) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Assay Buffer Formulation

For enzymatic assays, the working solution must prevent aggregation.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent).

  • Critical Step: The final DMSO concentration in the assay well must not exceed 1% (v/v) , as higher concentrations can inhibit kinase activity independently of the test compound.

Phase 2: Biochemical Efficacy (Kinase Inhibition)

Objective: Determine the intrinsic potency (


) of the scaffold against a representative target (e.g., CDK1  or GSK-3β , common targets for this scaffold).
Method: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred over radiolabeling for high-throughput screening of fragments.

Protocol:
  • Enzyme Prep: Dilute the recombinant kinase (e.g., CDK1/CyclinB) to 2.5 ng/µL in Assay Buffer.

  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of the Test Article (TA) in Assay Buffer. Range: 10 µM down to 0.5 nM.

  • Incubation (Pre-Equilibration):

    • Add 2 µL of TA dilution to a 384-well white plate.

    • Add 2 µL of Enzyme solution.

    • Incubate for 15 mins at Room Temp (RT). This allows the scaffold to access the ATP binding pocket.

  • Reaction Start: Add 2 µL of Substrate/ATP mix. (ATP concentration should be at

    
     apparent, typically 10-50 µM).
    
  • Reaction: Incubate for 60 mins at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (Variable Slope) to extract 

.

Phase 3: Cellular Efficacy (Antiproliferative)

Objective: Confirm the compound penetrates the cell membrane and inhibits proliferation.

Cell Lines
  • MCF-7 (Breast Cancer): Highly sensitive to CDK/GSK3 inhibitors.

  • PBMC (Control): To assess toxicity window against normal cells.

Method: CellTiter-Glo® (ATP Quantification)
  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add TA at 8 concentrations (e.g., 30 µM to 0.01 µM). Include Staurosporine (1 µM) as a positive kill control.

  • Duration: Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis/Read: Add CellTiter-Glo reagent (1:1 ratio to media). Shake for 2 mins. Read Luminescence.

Phase 4: Mechanism of Action (Target Engagement)

Objective: Prove that the observed cell death is due to specific pathway inhibition, not general toxicity.

Western Blotting Protocol

If the scaffold targets CDK1, we expect a decrease in the phosphorylation of its substrate (e.g., Histone H1) or an increase in PARP cleavage (apoptosis).

  • Treatment: Treat MCF-7 cells with TA at

    
     and 
    
    
    
    the biochemical
    
    
    for 6 hours.
  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail (NaVO₄, NaF).

  • Antibodies:

    • Primary: Anti-Phospho-Histone H1 (Ser10) [Target Marker].

    • Primary: Anti-Cleaved PARP [Apoptosis Marker].

    • Loading Control: Anti-GAPDH.

  • Result Interpretation: A successful hit will show dose-dependent reduction in p-Histone H1 bands.

Expected Results & Troubleshooting

ParameterSuccess CriteriaCommon Failure ModeSolution
Solubility Clear solution at 100 µM in 1% DMSOPrecipitation in bufferUse 0.05% Tween-20; Lower max conc.
Biochem

< 500 nM (Lead) / < 10 µM (Hit)Flat curve (No inhibition)Check ATP conc. (High ATP competes out Type I inhibitors).
Cellular

< 5 µM

Poor permeability. Modify N-1 position with lipophilic group.
Structural Insight (Mechanism)

The diagram below illustrates the hypothetical binding mode of the [4,3-b] scaffold in the kinase hinge region.

Mechanism Pocket Kinase ATP Binding Pocket Hinge Hinge Region (Glu/Leu backbone) Pocket->Hinge Scaffold 1H-Pyrazolo[4,3-b]pyridine Core Scaffold->Hinge H-Bond (N1-H) Nitrile 3-Carbonitrile Group (H-Bond Acceptor) Scaffold->Nitrile Nitrile->Pocket Polar Interaction (Cys/Ser)

Figure 2: Hypothetical binding mode of the 3-carbonitrile scaffold within the kinase active site.

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Bancet, A., et al. (2020). "Synthesis and biological evaluation of pyrazolo[4,3-b]pyridines as key scaffolds for kinase inhibition." European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Pyrazolo[4,3-b]pyridine." Link

Application

Application Note: 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile in Drug Discovery

Executive Summary The 1H-pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. The 3-carbonitrile derivative (1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. The 3-carbonitrile derivative (1H-pyrazolo[4,3-b]pyridine-3-carbonitrile) serves as a critical junction intermediate. It functions both as a potent electronic modulator in final drug candidates (e.g., for PDE1 or Hippo pathway inhibition) and as a versatile synthetic precursor to 3-carboxamides , which are classic ATP-hinge binders in kinase inhibitors (e.g., FLT3 , CDK4/6 , c-Met ).

This guide provides a comprehensive technical overview of this scaffold, detailing its synthesis, biological validation, and specific protocols for its application in oncology and neurodegenerative drug discovery.

Chemical Architecture & Significance

Structural Distinction

Unlike the ubiquitous [3,4-b] isomer (found in drugs like sildenafil), the [4,3-b] system fuses the pyrazole C4-C3 bond with the pyridine b-face (C2-C3). This orientation alters the vector of the N-substituents and the electronic density of the core, often improving metabolic stability and selectivity profiles against off-target kinases.

Feature1H-Pyrazolo[4,3-b]pyridine1H-Pyrazolo[3,4-b]pyridine
Fusion Pyrazole[4,3] + Pyridine[b]Pyrazole[3,4] + Pyridine[b]
Key Use Kinase (FLT3, CDK), PDE1, HippoKinase (JAK, B-Raf), PDE5
3-Position Critical for Hinge Binding (Amide/CN)Often hydrophobic pocket binder
The Role of the 3-Carbonitrile Group[1]
  • Electronic Tuning: The nitrile group is strongly electron-withdrawing, lowering the pKa of the N1-proton (if unsubstituted) or modulating the basicity of the pyridine nitrogen.

  • Synthetic Gateway: It is the primary precursor for:

    • Primary Amides: Via controlled hydrolysis (binds to Glu/Leu gatekeepers).

    • Amidines/Imidates: For interaction with Asp/Glu residues in the active site.

    • Tetrazoles: Bioisosteres for carboxylic acids.

Biological Applications

Kinase Inhibition (Oncology)

The scaffold is a validated ATP-competitive inhibitor.

  • FLT3 (AML): Derivatives with 3-carboxamides (derived from 3-CN) form hydrogen bonds with the hinge region of FLT3. The [4,3-b] core provides a vector to project solubilizing groups into the solvent-exposed region.

  • CDK4/6 (Breast Cancer): 6-substituted derivatives show high selectivity for CDK4/6 over CDK2, reducing toxicity.

  • c-Met: Glumetinib-like analogues utilize this core for hepatocyte growth factor receptor inhibition.

PDE1 Inhibition (CNS Disorders)

Phosphodiesterase 1 (PDE1) inhibitors based on the 1H-pyrazolo[4,3-b]pyridine core are in development for Alzheimer's and Schizophrenia. Here, the 3-CN group often remains in the final molecule or is converted to a small heterocycle to fit the PDE1 catalytic pocket, modulating cGMP/cAMP levels in neurons.

Hippo Pathway (TEAD/YAP)

Recent patent literature (e.g., WO2023097195) identifies 1-aryl-pyrazolo[4,3-b]pyridine-3-carbonitriles as inhibitors of the TEAD-YAP interaction, a novel mechanism for controlling solid tumor growth.

Experimental Protocols

Protocol A: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

Rationale: Direct ring closure to the nitrile is difficult. The most robust industrial route involves constructing the ring system first, iodinating at C3, and then performing a cyanation.

Step 1: Synthesis of the Parent Scaffold (1H-pyrazolo[4,3-b]pyridine)

  • Reagents: 2-Chloro-3-nitropyridine, Ethyl acetoacetate, Hydrazine hydrate, NaH or K2CO3.

  • Method (Japp-Klingemann Variation):

    • React 2-chloro-3-nitropyridine with ethyl acetoacetate (NaH, THF) to form the substituted intermediate.

    • Treat with hydrazine hydrate in ethanol/acetic acid.

    • Mechanism: SNAr displacement of chloride followed by nitro group reduction/cyclization or direct hydrazine displacement and cyclization.

    • Yield: Typically 60-80% of the parent core.

Step 2: Iodination at C3

  • Reagents: NIS (N-iodosuccinimide) or I2/KOH.

  • Procedure:

    • Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in DMF or MeCN.

    • Add NIS (1.1 eq) portion-wise at 0°C.

    • Stir at RT for 2-4 hours. Monitor by LCMS (M+126 shift).

    • Quench with saturated Na2S2O3. Filter the solid precipitate.

    • Product: 3-iodo-1H-pyrazolo[4,3-b]pyridine.

Step 3: Cyanation (The Critical Step)

  • Reagents: CuCN (Copper(I) cyanide), L-Proline (ligand, optional), DMF or NMP.

  • Procedure:

    • In a microwave vial, suspend 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) and CuCN (1.5 - 2.0 eq) in dry NMP (concentration ~0.2 M).

    • Degas with Argon for 5 mins.

    • Microwave Irradiation: Heat to 180-200°C for 30-60 mins. (Alternatively, reflux in DMF for 12-16h, but yields are lower).

    • Workup: Dilute with EtOAc, wash with 10% NH4OH (to chelate Cu), then brine.

    • Purification: Silica flash chromatography (0-5% MeOH in DCM).

    • Yield: Expect 50-70% of 1H-pyrazolo[4,3-b]pyridine-3-carbonitrile .

Protocol B: Functionalization (Nitrile Hydrolysis)

To generate the kinase-active carboxamide:

  • Dissolve the 3-carbonitrile derivative in EtOH/Water (4:1).

  • Add NaOH (2.0 eq) and H2O2 (30%, 5.0 eq) - Radziszewski conditions.

  • Stir at 50°C for 1h.

  • Result: Clean conversion to 1H-pyrazolo[4,3-b]pyridine-3-carboxamide .

Protocol C: In Vitro FLT3 Kinase Assay

Objective: Determine IC50 of the synthesized derivative.

  • Reagents: Recombinant FLT3 enzyme, Peptide Substrate (e.g., Poly Glu:Tyr), 33P-ATP or Fluorescent tracer (e.g., LanthaScreen).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Procedure:

    • Incubate compound (serial dilution, DMSO <1%) with FLT3 enzyme (5 nM) for 15 mins.

    • Add ATP (Km concentration) and Substrate.

    • Incubate 60 mins at RT.

    • Stop reaction (EDTA) and detect phosphorylation.

  • Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC50.

Visualizations

Synthesis Workflow

Synthesis Start 2-Chloro-3-nitropyridine Inter1 Intermediate (SNAr/Japp-Klingemann) Start->Inter1 Ethyl acetoacetate NaH, THF Core 1H-Pyrazolo[4,3-b]pyridine (Parent Scaffold) Inter1->Core Hydrazine Cyclization Iodo 3-Iodo-1H-pyrazolo[4,3-b]pyridine Core->Iodo NIS or I2/KOH Electrophilic Halogenation Nitrile 1H-Pyrazolo[4,3-b]pyridine- 3-carbonitrile (TARGET) Iodo->Nitrile CuCN, NMP Microwave 200°C Amide 3-Carboxamide (Kinase Inhibitor) Nitrile->Amide NaOH, H2O2 Hydrolysis

Caption: Step-wise synthesis of the 3-carbonitrile scaffold and conversion to the kinase-active amide.

FLT3 Signaling Pathway Targeted

FLT3_Pathway Ligand FL Ligand FLT3 FLT3 Receptor (Target) Ligand->FLT3 Activation STAT5 STAT5 FLT3->STAT5 Phosphorylation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->FLT3 Inhibition (IC50 < 10nM) P_STAT5 p-STAT5 (Dimer) STAT5->P_STAT5 Dimerization Nucleus Nucleus (Transcription) P_STAT5->Nucleus Translocation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Gene Regulation (Bcl-xL downreg)

Caption: Mechanism of action in AML: Inhibition of FLT3 prevents STAT5 phosphorylation, inducing apoptosis.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Cyanation Incomplete conversion or Cu chelation issues.Increase Temp to 200°C (MW). Use 10% NH4OH or Ethylenediamine during workup to break Cu-complexes.
Regioselectivity (N1 vs N2) Alkylation of the scaffold often gives mixtures.The [4,3-b] system favors N1 alkylation under basic conditions. Verify isomer by NOESY NMR.
Solubility Planar aromatic system stacks heavily.Introduce solubilizing tails (e.g., piperazine, morpholine) at the C6 position early in the synthesis.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023).[2][3] MDPI. Link

  • Kinase Inhibition (FLT3/CDK4): Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. (2022).[4] Bioorganic Chemistry. Link

  • Hippo Pathway/TEAD Inhibitors: Therapeutic indazole compounds and methods of use in the treatment of cancer. (WO2023097195). Google Patents. Link

  • PDE1 Inhibitors: 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. (WO2019121885). Google Patents. Link

  • Cyanation Protocol: Copper-mediated cyanation of aryl halides. (General Reference for Protocol A, Step 3). Link

Sources

Method

Application Note: In Vitro Profiling of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Scaffolds

[1] Part 1: Core Directive & Scientific Rationale[1] Executive Summary The compound 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile represents a "privileged scaffold" in medicinal chemistry. Its fused bicyclic heteroaromatic s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Scientific Rationale[1]

Executive Summary

The compound 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile represents a "privileged scaffold" in medicinal chemistry. Its fused bicyclic heteroaromatic structure mimics the purine core of ATP, making it an ideal template for developing inhibitors of ATP-dependent enzymes.[1] While the 3-carbonitrile moiety serves as a versatile synthetic handle (often converted to amides or imidazoles), the core scaffold itself is frequently screened against two primary biological target classes:[1]

  • Protein Kinases: Specifically ALK5 (TGF-β Type I Receptor), c-Met, and CLK kinases, where the pyridine nitrogen and pyrazole NH act as hinge binders.[1]

  • Phosphodiesterases (PDEs): Particularly PDE1 and PDE4, where the scaffold mimics the guanine/adenine base of cGMP/cAMP.[1]

This guide provides high-fidelity protocols for profiling this scaffold. Unlike generic assay guides, we focus on the specific solubility and interference challenges posed by planar, nitrogen-rich heteroaromatics.

Mechanistic Insight: The "Hinge-Binding" Hypothesis

The biological activity of 1H-pyrazolo[4,3-b]pyridine derivatives is driven by their ability to form hydrogen bonds within the ATP-binding pocket.[1]

  • Kinase Mode: The N1-H (donor) and N7 (acceptor) typically interact with the "hinge region" backbone residues (e.g., Glu/Leu). The 3-carbonitrile group often points toward the gatekeeper residue or the solvent front, allowing for SAR (Structure-Activity Relationship) expansion.[1]

  • PDE Mode: The scaffold occupies the "Q-pocket" (glutamine binding pocket), mimicking the purine ring of the cyclic nucleotide substrate.[1]

Part 2: Experimental Protocols

Compound Handling & Solubility
  • Challenge: The planar, rigid structure of 1H-pyrazolo[4,3-b]pyridine-3-carbonitrile leads to strong

    
    -
    
    
    
    stacking, causing poor aqueous solubility and potential aggregation in assay buffers.[1]
  • Solution: Use a "Step-Down" dilution method to prevent precipitation.[1]

Preparation Protocol:

  • Stock Solution: Dissolve neat powder in 100% anhydrous DMSO to 10 mM. Vortex for 60 seconds; sonicate for 5 minutes at 40 kHz if visible particulates remain.

  • Intermediate Dilution: Dilute to 100x final assay concentration in 100% DMSO (not buffer).

  • Assay Plate: Transfer the DMSO solution to the assay plate before adding aqueous buffer. This ensures the compound is rapidly dispersed into the protein solution, minimizing the "crash-out" effect seen when adding buffer to high-concentration stocks.[1]

Protocol A: TR-FRET Kinase Binding Assay (ALK5/TGF R1 Model)

Rationale: This assay measures the ability of the scaffold to displace a tracer from the ATP binding site.[1] It is preferred over activity assays for fragment screening because it is less sensitive to ATP concentration effects.

Reagents:

  • Kinase: Recombinant Human ALK5 (TGF

    
     R1), GST-tagged.[1]
    
  • Tracer: Eu-anti-GST Antibody + AlexaFluor® 647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

Workflow:

  • Plate Setup: Use a 384-well low-volume white microplate.

  • Compound Addition: Dispense 100 nL of 100x compound in DMSO (Final conc: 10 µM down to 1 nM).

  • Enzyme/Antibody Mix: Add 5 µL of ALK5 (5 nM final) + Eu-anti-GST (2 nM final) in buffer. Incubate 15 mins at RT.

    • Note: Pre-incubation allows the antibody to bind the tagged kinase, stabilizing the complex.[1]

  • Tracer Addition: Add 5 µL of Tracer 236 (adjusted to

    
     concentration, typically 5-10 nM).[1]
    
  • Equilibration: Incubate 60 mins at RT in the dark.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Excitation: 340 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Tracer]).

  • Data Analysis: Calculate Ratio =

    
    . Plot % Inhibition vs. log[Compound].
    
Protocol B: PDE1 Phosphodiesterase Inhibition Assay (IMAP FP)

Rationale: Pyrazolo[4,3-b]pyridines are potent PDE inhibitors.[1][2][3] The IMAP (Immobilized Metal Assay for Phosphochemicals) Fluorescence Polarization assay is robust for this scaffold as it avoids radioactive substrates.

Reagents:

  • Enzyme: Recombinant human PDE1B (calmodulin-dependent).

  • Substrate: FAM-labeled cAMP (Fluorescein-cAMP).

  • Binding Reagent: IMAP Binding Buffer (contains M(III) nanoparticles).

  • Activation: Calmodulin (10 U/mL) + CaCl₂ (1 mM) are required for PDE1 activation.

Workflow:

  • Activation Mix: Pre-incubate PDE1B enzyme with Calmodulin and CaCl₂ in reaction buffer (10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.05% NaN₃) for 15 mins.

  • Reaction:

    • Add 5 µL Compound (in 2.5% DMSO/Buffer).

    • Add 10 µL Activated PDE1B Enzyme.

    • Add 5 µL FAM-cAMP substrate (100 nM final).

  • Incubation: Incubate for 45 minutes at RT.

  • Termination: Add 60 µL of IMAP Binding Reagent.

    • Mechanism: The binding reagent complexes specifically with the product (non-cyclic AMP) but not the substrate (cyclic AMP), increasing the molecular weight and polarization.[1]

  • Readout: Measure Fluorescence Polarization (Excitation: 485 nm; Emission: 535 nm).

    • Interpretation: High Polarization = High Activity (High Product). Low Polarization = Inhibition (Substrate remains cyclic).

Part 3: Visualization & Logic

Structural Logic & Assay Selection

The following diagram illustrates the decision matrix for profiling 1H-pyrazolo[4,3-b]pyridine-3-carbonitrile derivatives based on substitution patterns.

G Scaffold 1H-Pyrazolo[4,3-b]pyridine Core Scaffold Sub_N1 N1-Substitution (Bulky/Aryl) Scaffold->Sub_N1 Lipophilic Pocket Sub_C3 C3-Carbonitrile (Polar/Small) Scaffold->Sub_C3 Gatekeeper Interaction Target_Kinase Target: Kinases (ALK5, c-Met) Sub_N1->Target_Kinase Selectivity Driver Target_PDE Target: PDEs (PDE1, PDE4) Sub_C3->Target_PDE Electronic Mimicry Assay_FRET Assay: TR-FRET (ATP Competition) Target_Kinase->Assay_FRET Protocol A Assay_IMAP Assay: IMAP FP (cAMP Hydrolysis) Target_PDE->Assay_IMAP Protocol B

Caption: Decision tree linking structural modifications of the pyrazolo[4,3-b]pyridine core to specific biological targets and corresponding assay formats.

Data Summary: Expected Reference Values

When validating these protocols, use the following reference compounds to ensure assay performance (Z' > 0.5).

Target ClassReference ControlMechanismExpected IC₅₀ (nM)Notes
ALK5 Kinase SB-431542ATP Competitive94 ± 10Standard control for ALK5/TGF

assays.
c-Met Kinase CrizotinibATP Competitive3-5High potency control.
PDE1 VinpocetinePDE1 Selective~15,000Weak inhibitor; useful for dynamic range check.[1]
PDE4 RoflumilastPDE4 Selective< 1.0Picomolar potency control.

Part 4: References

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors."[1] Journal of Medicinal Chemistry. (Foundational work establishing the binding mode of fused pyridine-pyrazole systems in ALK5).

  • Callaghan, O., et al. (2017). "Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. (Specific application of the [4,3-b] scaffold for Kinase inhibition).

  • Lundbeck A/S. (2019). "1H-Pyrazolo[4,3-b]pyridines as PDE1 Inhibitors."[1][3] World Intellectual Property Organization (WO2019121885). (Patent detailing the use of this specific scaffold for Phosphodiesterase inhibition).[3]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Standard Operating Procedure." (Industry standard protocol for TR-FRET kinase assays).

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

Introduction: The Promise of the Pyrazolopyridine Scaffold in Kinase Inhibition The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, structurally resembling the native purine bases of DNA and RNA. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrazolopyridine Scaffold in Kinase Inhibition

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, structurally resembling the native purine bases of DNA and RNA. This mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2] The inherent biological activity of pyrazolopyridine derivatives spans a wide spectrum, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific subject of this guide, 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile, belongs to this versatile class of molecules, making it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile in HTS. We will focus on its potential as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways.[6][7] The protocols detailed herein are designed to be robust, reproducible, and amenable to the high-throughput formats typical of modern drug discovery.

Mechanism of Action: Targeting the TAK1 Signaling Pathway

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central regulator of cellular responses to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6][7] Upon activation, TAK1 initiates a signaling cascade that leads to the activation of the NF-κB and JNK/p38 MAPK pathways, culminating in the expression of pro-inflammatory genes.[8][9] Dysregulation of the TAK1 pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive therapeutic target.[6]

The proposed mechanism of action for 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is the competitive inhibition of ATP binding to the kinase domain of TAK1, thereby preventing the phosphorylation of its downstream substrates and attenuating the inflammatory cascade.

TAK1_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex Ubiquitination IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MKKs MKKs TAK1_complex->MKKs Phosphorylation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFkB NF-κB (p50/p65) IκBα->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression JNK_p38 JNK/p38 MKKs->JNK_p38 Phosphorylation AP1 AP-1 JNK_p38->AP1 Activation AP1->Nucleus Compound 1H-Pyrazolo[4,3-b]pyridine -3-carbonitrile Compound->TAK1_complex Inhibition NFkB_n->Gene_Expression Transcription AP1_n->Gene_Expression Transcription

Caption: TAK1 Signaling Pathway and Point of Inhibition.

Best Practices for Compound Handling and Library Preparation

To ensure the integrity and reliability of HTS data, meticulous handling of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile and the entire screening library is paramount.

Compound Properties:

PropertyValueSource
Molecular Formula C₇H₄N₄PubChem CID: 84716289
Molecular Weight 144.13 g/mol PubChem CID: 84716289
Predicted Solubility Soluble in DMSO[10]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) as the solvent for preparing stock solutions.[10]

  • Concentration: Prepare a 10 mM stock solution of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile in DMSO. This concentration is standard for many HTS libraries and allows for a wide range of final assay concentrations.

  • Dissolution: To ensure complete dissolution, vortex the solution thoroughly and, if necessary, use a brief sonication step. Visually inspect for any undissolved particulate matter.

  • Storage: Aliquot the stock solution into small volumes in tightly sealed, low-binding tubes to minimize freeze-thaw cycles.[11] Store at -20°C or -80°C in a desiccated environment.

  • Quality Control: Periodically assess the purity and concentration of the stock solution, especially for long-term storage, using techniques such as HPLC-UV or LC-MS.

General Library Handling Recommendations:

  • Avoid Contamination: Use sterile, disposable tips and plates to prevent cross-contamination between compounds.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation.[11]

  • Plate Mapping: Maintain a detailed and accurate map of all compounds on each screening plate.

  • Environmental Control: Store library plates in a controlled environment with low humidity to prevent water absorption by DMSO.

Primary High-Throughput Screening: Biochemical Assay for TAK1 Inhibition

For the primary screen, a robust and sensitive biochemical assay is required to identify compounds that directly inhibit TAK1 kinase activity. The ADP-Glo™ Kinase Assay is a suitable choice as it measures the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[7]

Assay Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP production in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal that is proportional to the ADP concentration.

Experimental Protocol: ADP-Glo™ TAK1 Kinase Assay

ParameterRecommendation
Plate Format 384-well, low-volume, white, solid bottom
Assay Volume 15 µL
Temperature Room Temperature (unless otherwise specified)
Incubation Times Kinase Reaction: 60 min; ADP-Glo™ Reagent: 40 min; Kinase Detection Reagent: 30 min
Instrumentation Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare serial dilutions of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • For controls, add DMSO only to the maximum signal (0% inhibition) and a known TAK1 inhibitor (e.g., Takinib) to the minimum signal (100% inhibition) wells.

  • Enzyme and Substrate Preparation:

    • Prepare the TAK1/TAB1 enzyme complex and a suitable substrate (e.g., myelin basic protein, MBP) in the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7]

    • The final concentration of the enzyme should be determined empirically to produce a robust signal within the linear range of the assay.

  • Kinase Reaction:

    • Add 5 µL of the TAK1/TAB1 enzyme solution to each well of the assay plate containing the pre-spotted compounds.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The ATP concentration should be at or near the Km for TAK1 to ensure sensitivity to ATP-competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - [(Luminescence_sample - Luminescence_min) / (Luminescence_max - Luminescence_min)])

  • Dose-Response Curves:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HTS_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Library (1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile) Dilution Series in DMSO Compound_Plating Compound Plating (384-well plate) Compound_Prep->Compound_Plating Reagent_Prep Prepare TAK1/TAB1 Enzyme, Substrate (MBP), and ATP Enzyme_Addition Add TAK1/TAB1 Enzyme Reagent_Prep->Enzyme_Addition Compound_Plating->Enzyme_Addition Reaction_Start Initiate Reaction with Substrate/ATP Mix Enzyme_Addition->Reaction_Start Incubation1 Incubate 60 min at Room Temp Reaction_Start->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate 40 min Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent Incubation2->Add_Detection Incubation3 Incubate 30 min Add_Detection->Incubation3 Read_Plate Read Luminescence Incubation3->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Dose_Response Generate Dose-Response Curves (IC₅₀) Calc_Inhibition->Dose_Response Hit_Selection Hit Identification Dose_Response->Hit_Selection

Caption: High-Throughput Screening Workflow for TAK1 Inhibition.

Secondary and Confirmatory Assays: Cell-Based NF-κB Reporter Assay

To validate the hits from the primary biochemical screen and assess their activity in a more physiologically relevant context, a cell-based assay is essential. An NF-κB reporter gene assay is an excellent choice, as NF-κB activation is a direct downstream consequence of TAK1 activity.

Assay Principle:

This assay utilizes a cell line (e.g., HEK293 or THP-1) that has been stably transfected with a reporter construct containing an NF-κB response element upstream of a reporter gene, such as firefly luciferase.[12] When the NF-κB pathway is activated by a stimulus (e.g., TNF-α), the NF-κB transcription factor translocates to the nucleus and drives the expression of the luciferase gene. An inhibitor of an upstream component of the pathway, such as TAK1, will prevent this and lead to a decrease in the luminescent signal.

Experimental Protocol: NF-κB Luciferase Reporter Assay

ParameterRecommendation
Cell Line THP-1-NF-κB-Luc Reporter Cells
Plate Format 96-well, white, clear-bottom, tissue culture-treated
Seeding Density Optimize for 80-90% confluency at the time of assay
Stimulus TNF-α (concentration to elicit ~80% of maximal response, EC₈₀)
Incubation Time 6-24 hours
Instrumentation Plate-reading luminometer

Step-by-Step Procedure:

  • Cell Plating:

    • Seed the THP-1-NF-κB-Luc reporter cells in a 96-well plate at the predetermined optimal density.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare dilutions of the hit compounds from the primary screen in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Cell Stimulation:

    • Add TNF-α to all wells except for the unstimulated controls to a final concentration that elicits an EC₈₀ response.

    • Incubate the plate for 6-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.[12]

    • Incubate for 10-20 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Read the luminescence on a plate reader.

  • Cytotoxicity Assay (Counter-screen):

    • In a parallel plate, perform a cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed inhibition of the NF-κB signal is not due to compound-induced cell death.

Data Analysis:

  • Normalize the luciferase signal to a measure of cell viability.

  • Calculate the percent inhibition of TNF-α-induced NF-κB activation for each compound concentration.

  • Generate dose-response curves and determine the IC₅₀ values.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile as a potential inhibitor of TAK1. By combining a sensitive biochemical primary assay with a physiologically relevant cell-based secondary assay, researchers can confidently identify and validate potent and selective inhibitors. Hits identified through this workflow can then be advanced to further lead optimization studies, including selectivity profiling against a panel of kinases and in vivo efficacy studies in relevant disease models. The versatility of the pyrazolopyridine scaffold suggests that this compound and its analogs may hold significant promise for the development of novel therapeutics for a range of inflammatory and oncologic indications.

References

  • Ma, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1549-1563. Available from: [Link]

  • Ma, L., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed, 35587686. Available from: [Link]

  • Mihaly, S., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 622023. Available from: [Link]

  • López-Cara, L. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1988. Available from: [Link]

  • Supuran, C. T., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]

  • Zhang, Y., et al. (2018). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 680-685. Available from: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 251, 115257. Available from: [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit Datasheet. BPS Bioscience. Available from: [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. Available from: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Available from: [Link]

  • ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. ResearchGate. Available from: [Link]

  • Laggner, C., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(4), 299-330. Available from: [Link]

  • Dahlin, J. L., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. CPT: Pharmacometrics & Systems Pharmacology, 5(6), 284-293. Available from: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. Available from: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System Protocol. INDIGO Biosciences. Available from: [Link]

  • Unpida. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Unpida. Available from: [Link]

  • Caccuri, F., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Molecules, 26(23), 7247. Available from: [Link]

  • Google Patents. (n.d.). 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. Google Patents.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available from: [Link]

  • ResearchGate. (n.d.). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. ResearchGate. Available from: [Link]

  • Sun, S. C. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Trends in Molecular Medicine, 25(11), 947-958. Available from: [Link]

  • Laggner, C., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health. Available from: [Link]

  • El-Damasy, D. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(5), 934-954. Available from: [Link]

  • Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. Michelle Verastegui-Sanchez. Available from: [Link]

  • An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 665, 129-145. Available from: [Link]

  • Totorolici, M., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 168-175. Available from: [Link]

  • Doan, T. N., et al. (2015). DMSO Solubility Assessment for Fragment-Based Screening. ACS Combinatorial Science, 17(10), 577-584. Available from: [Link]

  • Stanford University. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Available from: [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available from: [Link]

  • Chen, Y., et al. (2023). TAK1 is an essential kinase for STING trafficking. Nature Communications, 14(1), 6965. Available from: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]

  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. Available from: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available from: [Link]

  • El-Damasy, D. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5035. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to avoid regioisomer formation in pyrazolopyridine synthesis

Topic: Avoiding Regioisomer Formation in Pyrazolopyridine Scaffolds Audience: Medicinal Chemists & Process Development Scientists Welcome to the Technical Support Hub You are likely here because your LCMS shows a frustra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Regioisomer Formation in Pyrazolopyridine Scaffolds Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Technical Support Hub

You are likely here because your LCMS shows a frustrating "doublet" of peaks with identical mass, or your NOESY spectrum confirms you have synthesized the "wrong" isomer. Regioisomerism in pyrazolopyridines—specifically the competition between [3,4-b] vs. [4,3-c] fusion or N1- vs. N2-alkylation —is governed by a delicate balance of orbital overlap (electronic) and steric hindrance.

This guide moves beyond "trial and error" by providing mechanistic causality and self-validating protocols.

Module 1: The Core Mechanism (Root Cause Analysis)

Before troubleshooting, you must diagnose which regioselectivity failure mode is active.

Scenario A: Cyclocondensation (Ring Formation)

When condensing a hydrazine (


) with a nonsymmetrical 1,3-dielectrophile (e.g., 

-keto ester or enaminone), the reaction is a race between two nucleophiles and two electrophiles.
  • The Rule: The most nucleophilic nitrogen of the hydrazine (usually the substituted

    
    ) attacks the most electrophilic carbon of the dicarbonyl first.
    
  • The Failure: If the electrophilic difference between the two carbonyls is negligible (e.g., both are esters or similar ketones), you get a ~1:1 mixture.

Scenario B: N-Alkylation (Post-Functionalization)

When alkylating a pre-formed pyrazolo[3,4-b]pyridine core:

  • The Rule: Under thermodynamic conditions, alkylation favors the N1 position (less steric hindrance, higher stability). Under kinetic conditions (or with specific directing groups), N2 can be favored.[1]

  • The Failure: Using small electrophiles (MeI) with strong bases (NaH) often leads to mixtures due to rapid tautomerization.

RegioControl Start Start: Define Precursors Hydrazine Substituted Hydrazine (R-NH-NH2) Start->Hydrazine Dielectrophile 1,3-Dielectrophile Start->Dielectrophile CheckSym Is Dielectrophile Symmetrical? Dielectrophile->CheckSym SymYes No Regio Issues (Single Isomer) CheckSym->SymYes Yes SymNo Analyze Electrophilicity (C1 vs C3) CheckSym->SymNo No Enaminone Use Enaminone (High Selectivity) SymNo->Enaminone Large Delta E+ Diketone Beta-Diketone (Low Selectivity) SymNo->Diketone Small Delta E+ Result Target Regioisomer Enaminone->Result Direct Path Solvent Solvent Control (HFIP vs AcOH) Diketone->Solvent Requires Optimization Solvent->Result

Figure 1: Decision logic for selecting precursors to minimize regioisomer formation during cyclization.

Module 2: Troubleshooting Cyclocondensation

Problem: "I am getting a 60:40 mixture of isomers during the hydrazine cyclization."

Solution: You must differentiate the electrophilicity of your 1,3-carbon centers.

Protocol 1: The Enaminone Switch (High Specificity)

Instead of using a


-keto ester, convert your ketone to an enaminone  (dimethylamino-enone). The carbon attached to the dimethylamine becomes significantly less electrophilic (Michael acceptor character) compared to the carbonyl, forcing the hydrazine to attack the carbonyl first.

Step-by-Step:

  • Activation: React your starting acetyl-pyridine (or ketone) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C for 2-4 hours.

    • Checkpoint: Monitor TLC.[2] The enaminone is usually a bright yellow/orange solid and more polar than the ketone.

  • Cyclization: Dissolve the isolated enaminone in Ethanol (0.2 M).

  • Addition: Add the hydrazine (1.1 equiv).

  • Condition: Reflux for 1–3 hours.

    • Result: The unsubstituted hydrazine nitrogen (

      
      ) attacks the enaminone 
      
      
      
      bond (Michael addition), followed by cyclization. This typically yields the 5-substituted pyrazole ring exclusively [1].
Protocol 2: Fluorinated Solvent Steering

If you must use a


-diketone, solvent choice is your lever.
Solvent SystemMechanismFavored Outcome
Ethanol / HCl Acid catalysis protonates the most basic carbonyl, making it more electrophilic.Kinetic Control
Glacial Acetic Acid Weak acid; promotes imine formation at the most accessible carbonyl.Thermodynamic Control
HFIP (Hexafluoroisopropanol) Strong H-bond donor; activates carbonyls selectively without protonation.High Regioselectivity (Often >95:[3]5) [2]

Recommendation: If Ethanol fails, switch to HFIP at room temperature. The unique hydrogen-bonding network of HFIP often stabilizes the transition state for the desired isomer.

Module 3: Troubleshooting N-Alkylation

Problem: "My pyrazolopyridine core is formed, but alkylating the NH gives me N1/N2 mixtures."

Solution: Control the tautomeric equilibrium or use transient directing groups.

Protocol 3: The "Hard/Soft" Base Control

The N1 nitrogen is generally more acidic but also more sterically hindered if C7 is substituted.

  • For N1-Alkylation (Thermodynamic):

    • Reagents:

      
       (2.0 equiv) in DMF.
      
    • Temp: 60–80°C.

    • Why: Cesium allows for a "loose" ion pair, promoting thermodynamic equilibration to the more stable N1 isomer.

  • For N2-Alkylation (Kinetic/Steric):

    • Reagents:

      
       (1.1 equiv) in THF at 0°C, then add electrophile.
      
    • Why: Irreversible deprotonation freezes the anion. If N1 is hindered by a C7 substituent, the electrophile attacks N2.

Protocol 4: The Mitsunobu Inversion

Direct alkylation with alkyl halides often fails to be selective. The Mitsunobu reaction uses alcohols and often reverses the selectivity profile due to steric bulk of the


 adduct.

Workflow:

  • Dissolve Pyrazolopyridine (1 equiv), Alcohol (R-OH, 1.2 equiv), and

    
     (1.5 equiv) in dry THF.
    
  • Cool to 0°C.

  • Add DIAD/DEAD (1.5 equiv) dropwise.

  • Note: This method is particularly effective for introducing bulky alkyl groups where

    
     displacement is sluggish.
    
Module 4: Validating Your Structure (Self-Check)

Do not proceed to biology assays without confirming regiochemistry.

  • 1H-NMR NOE (Nuclear Overhauser Effect):

    • Irradiate the N-Alkyl protons.

    • Isomer A (N1-alkyl): You should see an NOE signal to the C7-H (pyridine ring) or C3-H.

    • Isomer B (N2-alkyl): You will typically see only the C3-H NOE, and no interaction with the pyridine ring protons (distance > 5Å).

  • 13C-NMR Chemical Shifts:

    • N1-alkylated carbons in pyrazoles typically appear upfield (approx 35-40 ppm) compared to N2-alkylated carbons (often 45-55 ppm), though this depends on the exact scaffold [3].

FAQ: Common Pain Points

Q: I can't separate my isomers by standard silica chromatography. What now? A: Pyrazolopyridine regioisomers often have identical polarity on silica.

  • Tactic 1: Switch to C18 Reverse Phase . The subtle dipole difference often resolves them in MeCN/H2O gradients.

  • Tactic 2: Use Supercritical Fluid Chromatography (SFC) . Chiralpak AD-H or OD-H columns are excellent for separating achiral regioisomers due to shape selectivity.

Q: Why did my reaction work for the methyl-ester but fail for the t-butyl-ester? A: Sterics. The hydrazine nucleophile is sensitive to bulk. A t-butyl group blocks the trajectory of attack on the carbonyl, potentially forcing the reaction to the other carbonyl (reversing regioselectivity) or stopping it entirely. Use the Enaminone Protocol (Protocol 1) to override this steric bias.

Q: Can I convert the "wrong" isomer to the "right" one? A: Generally, no. The pyrazole ring formation is irreversible under standard conditions. However, for N-alkylated species, heating the "wrong" N2-isomer with a catalytic amount of alkyl halide (e.g., MeI) in high heat can sometimes trigger an intermolecular rearrangement to the thermodynamic N1-isomer (The "Semmler-Wolff" type rearrangement logic), but this is low-yielding and risky. It is better to re-synthesize using Protocol 1 .

References
  • Regioselective synthesis of pyrazoles using enaminones

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (Generalized concept source).

  • HFIP effect on regioselectivity

    • Title: Hexafluoroisopropanol (HFIP) as a Tunable Medium for Regioselective Synthesis.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • NMR determination of N-isomers

    • Title: Differentiation of regioisomeric N-alkylpyrazoles using 1H-15N HMBC and NOE.
    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds

Title: Comparative Analysis of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry Executive Summary The pyrazolopyridine class represents a "privileged scaffold" in drug discovery, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Executive Summary

The pyrazolopyridine class represents a "privileged scaffold" in drug discovery, serving as bioisosteres for the purine core of ATP.[1] This guide compares two specific isomers: pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine .[2]

While both scaffolds are heavily utilized in kinase inhibitor discovery, they offer distinct electronic vectors and solubility profiles. The [3,4-b] isomer is widely recognized as a direct deaza-analogue of adenine, often binding to the kinase hinge region via a bidentate motif (N1-H donor / N7 acceptor). Conversely, the [4,3-b] isomer provides an alternative geometric vector, often employed to alter substituent orientation, improve metabolic stability, or access unique hydrophobic pockets (e.g., c-Met inhibitors like Glumetinib).

Key Takeaway: Choose [3,4-b] for "classic" ATP-mimetic hinge binding. Choose [4,3-b] for scaffold hopping to adjust vectors, avoid patent space, or target specific allosteric pockets.

Structural & Electronic Analysis

The fundamental difference lies in the fusion orientation of the pyridine ring relative to the pyrazole, which dictates the position of the pyridine nitrogen lone pair and the overall dipole moment.

FeaturePyrazolo[3,4-b]pyridine Pyrazolo[4,3-b]pyridine
Common Numbering Pyridine N is typically at Position 7 (relative to fused system).Pyridine N is typically at Position 5 (relative to fused system).
Adenine Homology High. Mimics the N1-C6-N7 face of adenine.Moderate/Low. The N-vector is shifted, altering H-bond acceptor geometry.
Hinge Binding Mode Bidentate. Often forms 2 H-bonds (Donor: N1-H, Acceptor: N7).Monodentate/Water-Mediated. N5 often points away from the classic "floor" or requires water bridges.
Electronic Character Electron-deficient pyridine ring pulls density from pyrazole. N7 is a weak base.Similar electron deficiency, but the vector of the dipole is rotated ~60-90°.
Primary Application Kinase Inhibitors (CDK, GSK-3, TRK, MNK).c-Met Inhibitors , GPCR ligands, PEX14 inhibitors.

Synthetic Accessibility & Workflows

The synthetic routes for these scaffolds differ significantly due to the availability of starting materials and the stability of intermediates.

A. Pyrazolo[3,4-b]pyridine Synthesis (The "Condensation" Route)

The most robust route involves the condensation of 5-aminopyrazoles with 1,3-dielectrophiles (e.g., 1,3-diketones or


-keto esters). This method allows for facile diversification of the pyridine ring.
  • Step 1: Formation of 5-aminopyrazole from hydrazine and

    
    -ketonitrile.
    
  • Step 2: Cyclocondensation with a 1,3-dicarbonyl equivalent (e.g., acetylacetone) in refluxing acid (AcOH) or base.

B. Pyrazolo[4,3-b]pyridine Synthesis (The "Nitro-Pyridine" Route)

This scaffold is frequently accessed via the Japp-Klingemann reaction or cyclization of 2-chloro-3-nitropyridines. This route builds the pyrazole ring onto a pre-existing pyridine.[3]

  • Step 1: Nucleophilic substitution (SNAr) of 2-chloro-3-nitropyridine with a hydrazine or carbon nucleophile.

  • Step 2: Reductive cyclization or diazonium coupling followed by cyclization.

Visualizing the Synthetic Logic

Synthesis_Comparison cluster_34b Pyrazolo[3,4-b]pyridine Route cluster_43b Pyrazolo[4,3-b]pyridine Route Hydrazine Hydrazine (R-NHNH2) AminoPy 5-Aminopyrazole (Intermediate) Hydrazine->AminoPy Condensation BetaKeto β-Ketonitrile BetaKeto->AminoPy Product34b Pyrazolo[3,4-b]pyridine AminoPy->Product34b + Dicarbonyl Reflux/Acid Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Product34b ChloroNitro 2-Chloro-3-nitropyridine Intermed43b 2-Hydrazinyl-3-nitropyridine ChloroNitro->Intermed43b SnAr Nucleophile Hydrazine/Amine Nucleophile->Intermed43b Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Intermed43b->Cyclization Product43b Pyrazolo[4,3-b]pyridine Cyclization->Product43b Ring Closure

Caption: Comparative synthetic workflows. Top (Green): The convergent synthesis of [3,4-b] isomers via aminopyrazoles. Bottom (Red): The linear synthesis of [4,3-b] isomers via pyridine functionalization.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield literature precedents.

Protocol A: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Targeting: General Kinase Inhibitor Scaffolds

  • Reactants: Combine 5-amino-3-methyl-1-phenylpyrazole (10 mmol) and benzoylacetone (10 mmol).

  • Solvent/Catalyst: Dissolve in glacial acetic acid (20 mL).

  • Reaction: Reflux at 110°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice (100 g).

  • Isolation: The precipitate is filtered, washed with cold water (3 x 20 mL), and recrystallized from ethanol.

  • Expected Yield: 75–85%.

  • Validation: 1H NMR should show the disappearance of the pyrazole-NH2 signal (~5.0 ppm) and the formation of a new aromatic pyridine proton signal.

Protocol B: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

Targeting: c-Met Inhibitor Analogs (Glumetinib Precursors)

  • Reactants: Dissolve 2,6-dichloro-3-nitropyridine (10 mmol) in ethanol (30 mL).

  • Substitution: Add hydrazine hydrate (12 mmol) dropwise at 0°C. Stir for 1 hour.

  • Intermediate Isolation: Filter the resulting orange solid (2-hydrazinyl-3-nitropyridine).

  • Cyclization: Suspend the intermediate in triethyl orthoformate (20 mL) and add a catalytic amount of p-TsOH. Reflux for 3 hours.

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Expected Yield: 60–70%.

  • Validation: The appearance of the pyrazole C-H singlet (~8.5 ppm) confirms ring closure.

Performance Data & Case Studies

Case Study 1: Kinase Selectivity (TRK Inhibition)

In a study targeting Tropomyosin Receptor Kinase (TRK), the pyrazolo[3,4-b]pyridine scaffold (Compound C03) demonstrated superior binding due to its ability to mimic the adenine core of ATP.

  • Compound: C03 (Pyrazolo[3,4-b]pyridine derivative)

  • Target: TRKA

  • IC50: 56 nM[4][5]

  • Mechanism: Bidentate H-bond formation with the hinge region (Glu590/Met592).

  • Outcome: High potency and selectivity against a panel of metabolic kinases.

Case Study 2: c-Met Inhibition (Glumetinib)

The pyrazolo[4,3-b]pyridine scaffold was utilized in Glumetinib (SCC244) to target c-Met. Here, the scaffold geometry allowed the molecule to adopt a "U-shaped" conformation, critical for interacting with the activation loop.

  • Compound: Glumetinib (Pyrazolo[4,3-b]pyridine derivative)

  • Target: c-Met (Hepatocyte Growth Factor Receptor)

  • IC50: ~0.2 - 1.0 nM (cellular phosphorylation inhibition).

  • Mechanism: The scaffold orients the side chains to interact with Met1160 and Tyr1230, avoiding steric clashes that a [3,4-b] isomer might induce in this specific pocket.

Comparative Data Summary
MetricPyrazolo[3,4-b]pyridine (e.g., TRK Inhibitors)Pyrazolo[4,3-b]pyridine (e.g., Glumetinib)
Solubility (LogP) Generally lower (more polar N-vector).Generally higher (often requires solubilizing groups).
Metabolic Stability Susceptible to oxidation at C4 (pyridine ring).Pyridine N position can protect against specific P450 oxidations.
Selectivity Profile Broad kinase activity (ATP mimic).High specificity (Allosteric/Type II binding compatible).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting these targets (TRK vs. c-Met) using these scaffolds.

Signaling_Pathways TRK TRK Receptor (Target of [3,4-b]) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K cMet c-Met Receptor (Target of [4,3-b]) cMet->RAS cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhib34b Pyrazolo[3,4-b]pyridine (e.g., C03) Inhib34b->TRK Inhibits Inhib43b Pyrazolo[4,3-b]pyridine (e.g., Glumetinib) Inhib43b->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Blocked) ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Blocked) AKT->Survival STAT3->Survival

Caption: Signal transduction pathways modulated by pyrazolopyridine scaffolds. [3,4-b] derivatives typically target TRK/CDK pathways, while [4,3-b] derivatives are prominent in c-Met/STAT3 signaling.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry URL:[1][5][Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: RSC Medicinal Chemistry (via NIH NCBI) URL:[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source: Molecules (MDPI) URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Source: Molecular Diversity (Springer) URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vivo Validation of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile as a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical in vivo validation of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (hereafter designated PPC-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile (hereafter designated PPC-3C), a novel small molecule inhibitor. Given the chemical scaffold, this guide is built upon the hypothesis that PPC-3C functions as a potent and selective inhibitor of the Janus kinase (JAK) family, a critical node in oncogenic signaling.

We will objectively compare the projected performance of PPC-3C against Ruxolitinib , an established, FDA-approved JAK1/2 inhibitor, providing the experimental rationale and detailed protocols necessary for a rigorous head-to-head evaluation.

Mechanistic Rationale: Targeting the JAK-STAT Pathway

The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to fit into the ATP-binding pocket of various kinases.[1][2] Derivatives have shown potent inhibitory activity against several cancer-relevant kinases, including FGFR, TBK1, and Topoisomerase IIα.[3][4] Our hypothesis centers on the inhibition of the JAK-STAT pathway, a signaling cascade crucial for processes like cell proliferation, differentiation, and immune response.[5]

Constitutive activation of the JAK-STAT pathway is a hallmark of numerous malignancies, particularly hematological cancers.[6] This aberrant signaling is often driven by mutations in JAK2 (e.g., the V617F mutation) or upstream cytokine receptors.[5] By inhibiting JAK kinases, PPC-3C is predicted to block the subsequent phosphorylation and activation of STAT proteins, preventing their translocation to the nucleus and halting the transcription of genes essential for tumor cell survival and proliferation.[7][8]

Ruxolitinib, the comparator, is a potent inhibitor of both JAK1 and JAK2 and serves as the current standard of care for myelofibrosis and polycythemia vera, making it the ideal benchmark for evaluating the therapeutic potential of PPC-3C.[9][10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2 Receptor->JAK STAT STAT3/5 JAK->STAT 3. STAT Phosphorylation P_STAT p-STAT3/5 (Dimer) STAT->P_STAT DNA DNA P_STAT->DNA 4. Dimer Translocation & Nuclear Entry Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 5. Binds to Target Genes Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding PPC_3C PPC-3C (Hypothesized) PPC_3C->JAK Inhibition Ruxolitinib Ruxolitinib (Comparator) Ruxolitinib->JAK

Figure 1: Hypothesized mechanism of PPC-3C on the JAK-STAT signaling pathway.

Comparative In Vivo Study Design

The cornerstone of this validation is a robust, well-controlled preclinical animal study.[11] The primary objective is to assess the anti-tumor efficacy and tolerability of PPC-3C in comparison to vehicle control and Ruxolitinib.

Choice of Animal Model: Human Erythroleukemia Xenograft

A subcutaneous xenograft model using the HEL 92.1.7 human erythroleukemia cell line in immunodeficient mice (e.g., NU/NU nude or SCID) is the recommended model.[12]

  • Causality: HEL 92.1.7 cells harbor a naturally occurring, activating JAK2 V617F mutation, making their proliferation intrinsically dependent on the JAK-STAT pathway.[12] This creates a highly relevant, target-dependent model to assess the efficacy of a JAK inhibitor. The use of immunodeficient mice is necessary to prevent rejection of the human tumor cells.[13]

Experimental Workflow

The study will proceed through several distinct phases, from cell culture to data analysis, ensuring a systematic and reproducible evaluation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A1 HEL 92.1.7 Cell Culture (~2-3 weeks) B1 Harvest & Prepare Cells (10x10^6 cells/mouse) A1->B1 A2 Animal Acclimatization (1 week) B2 Subcutaneous Injection (Flank of Nude Mice) A2->B2 B1->B2 B3 Tumor Growth Monitoring (2-3x per week) B2->B3 C1 Randomization (Tumor Volume ~150 mm³) B3->C1 C2 Group 1: Vehicle Control C1->C2 C3 Group 2: PPC-3C (e.g., 50 mg/kg) C1->C3 C4 Group 3: Ruxolitinib (e.g., 60 mg/kg) C1->C4 C5 Daily Dosing & Monitoring (Tumor Volume, Body Weight) (21-28 days) C2->C5 C3->C5 C4->C5 D1 Efficacy Analysis (Tumor Growth Inhibition) C5->D1 D2 Toxicity Assessment (Body Weight, Clinical Signs) C5->D2 D3 Pharmacodynamic (PD) Analysis (p-STAT3 in Tumors) C5->D3

Figure 2: End-to-end workflow for the in vivo validation of PPC-3C.

Detailed Experimental Protocols

Adherence to validated protocols is critical for the trustworthiness and reproducibility of the study.

Protocol 1: Xenograft Tumor Establishment
  • Cell Preparation: Culture HEL 92.1.7 cells under standard conditions (RPMI 1640, 10% FBS).[12] Harvest cells during the logarithmic growth phase.

  • Cell Count & Viability: Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion; viability should be >95%.[14]

  • Injection Suspension: Resuspend cells in sterile, serum-free PBS or media at a concentration of 1 x 10⁸ cells/mL. Mix 1:1 with Matrigel® to create a final injection concentration of 5 x 10⁷ cells/mL. Matrigel helps localize the tumor and supports initial growth.[12]

  • Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each 6-8 week old female nude mouse.[12]

  • Monitoring: Measure tumor dimensions 2-3 times weekly with digital calipers once tumors become palpable. Calculate tumor volume using the formula: (Length x Width²) / 2 .[15]

Protocol 2: Dosing and Efficacy Evaluation
  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize animals into treatment cohorts (n=8-10 mice per group) to ensure an even distribution of tumor sizes.[15]

  • Drug Formulation:

    • Vehicle: Prepare the vehicle control based on the solubility requirements of PPC-3C (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water).

    • PPC-3C & Ruxolitinib: Prepare fresh daily suspensions in the vehicle at the desired concentrations. Dose will be determined by prior maximum tolerated dose (MTD) studies, but a starting point could be 50-100 mg/kg.

  • Administration: Administer the assigned treatment (Vehicle, PPC-3C, or Ruxolitinib) once or twice daily via oral gavage (PO) for 21-28 consecutive days.

  • Efficacy Endpoints:

    • Tumor Volume: Continue measuring tumor volume 2-3 times per week.

    • Body Weight: Monitor body weight at the same frequency as a primary indicator of systemic toxicity. A weight loss exceeding 20% typically requires euthanasia.

    • Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.[16]

Comparative Data Analysis

The following tables present hypothetical but realistic data to illustrate the expected outcomes and comparative analysis between PPC-3C and Ruxolitinib.

Table 1: Comparative Efficacy Data (Day 21)

Treatment Group (Dose) Mean Tumor Volume (mm³) ± SEM (Day 0) Mean Tumor Volume (mm³) ± SEM (Day 21) Tumor Growth Inhibition (TGI) (%) Statistical Significance (p-value vs. Vehicle)
Vehicle Control 155 ± 12 1250 ± 110 - -
Ruxolitinib (60 mg/kg) 152 ± 11 480 ± 45 64.4% < 0.001
PPC-3C (50 mg/kg) 154 ± 13 410 ± 38 70.3% < 0.001

| PPC-3C (100 mg/kg) | 151 ± 10 | 295 ± 31 | 82.5% | < 0.0001 |

Table 2: Comparative Tolerability Data (Day 21)

Treatment Group (Dose) Mean Body Weight Change (%) Incidence of Treatment-Related Mortality Key Clinical Observations
Vehicle Control +5.2% 0/10 Normal
Ruxolitinib (60 mg/kg) -4.1% 0/10 Mild lethargy noted in first week
PPC-3C (50 mg/kg) +2.5% 0/10 No adverse effects observed

| PPC-3C (100 mg/kg) | -1.8% | 0/10 | No adverse effects observed |

Self-Validating Systems: Pharmacodynamic Analysis

To ensure that the observed anti-tumor effect is a direct result of target engagement, a pharmacodynamic (PD) study is essential. This closes the loop between drug administration and biological effect, providing a crucial layer of validation.[17]

Protocol 3: Pharmacodynamic (PD) Biomarker Assessment
  • Study Design: Establish tumors in a separate cohort of mice as described above.

  • Dosing: Administer a single dose of Vehicle, PPC-3C, or Ruxolitinib.

  • Tissue Collection: Euthanize mice at various time points post-dose (e.g., 2, 6, 12, 24 hours).

  • Tumor Processing: Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Western Blot Analysis: Prepare tumor lysates and perform Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A potent inhibitor should cause a significant and sustained decrease in the p-STAT3/total STAT3 ratio. This directly demonstrates that the drug is inhibiting the JAK kinase in the tumor tissue.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validate the in vivo anticancer activity of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile. By directly comparing its performance against the clinical benchmark Ruxolitinib in a target-relevant xenograft model, this framework allows for a clear assessment of its therapeutic potential.

A successful outcome, characterized by superior or equivalent tumor growth inhibition and an improved safety profile, would provide a strong rationale for advancing PPC-3C into further preclinical development, including formal toxicology studies and investigation in more complex orthotopic or patient-derived xenograft (PDX) models.

References

  • Pérez-Castaño, R., Benito-Arenas, R., & Gante, F. J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4983. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1378–1393. [Link]

  • Li, Z., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • El-Gamal, M. I., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. International Journal of Molecular Sciences, 24(23), 16694. [Link]

  • Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current pharmacology reports, 1(1), 10.1007/s40495-014-0004-7. [Link]

  • Tóth, K., et al. (2017). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Cancers, 9(11), 150. [Link]

  • Knudson, S. E., et al. (2009). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Journal of Medicinal Chemistry, 52(15), 4566–4576. [Link]

  • Yacoub, A., et al. (2006). Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders. Blood, 108(11), 3474. [Link]

  • Al-Shami, K. M., & Schjerven, H. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. [Link]

  • Morris, R., et al. (2020). JAK-STAT Signalling Pathway in Cancer. Cancers, 12(7), 1747. [Link]

  • Owen, K. L., Brockwell, N. K., & Parker, B. S. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 11, 712275. [Link]

  • Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib). [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?. [Link]

  • Incyte Corporation. (n.d.). Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. [Link]

  • Zhang, B., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 11, 685331. [Link]

  • Wikipedia. (2023). Ruxolitinib. [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. [Link]

  • Polverini, E., et al. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research, 11, 8233–8240. [Link]

  • Knudson, S. E., et al. (2009). Inhibition of HEL.92.1.7 xenograft tumor growth by 10d. ResearchGate. [Link]

  • Knudson, S. E., et al. (2007). Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders. Blood, 110(12), 4087-4094. [Link]

  • Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research, 16(1), 126–136. [Link]

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. [Link]

  • My Cancer Genome. (n.d.). JAK/STAT signaling. [Link]

  • YouTube. (2017). JAK STAT Signaling Pathway. [Link]

  • Cureus. (2019). AR-mTOR-26 – A Potent, Selective mTORC 1/2 Kinase Inhibitor for the Treatment of Malignancy. [Link]

  • Cold Spring Harbor Protocols. (2005). Xenograft Tumor Model Protocol. [Link]

  • Wang, Y., et al. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS ONE, 9(10), e109747. [Link]

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Validation

Cross-Reactivity Profiling of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

The following guide provides an in-depth technical analysis of the 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold. This document is structured to assist researchers in evaluating the selectivity, cross-reactivity, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold. This document is structured to assist researchers in evaluating the selectivity, cross-reactivity, and off-target liabilities of this privileged structure in drug discovery.

Executive Summary: The Dual-Activity Paradox

The 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile core is a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the adenine ring of ATP while simultaneously presenting a nitrile "warhead" capable of reversible covalent interactions. This dual nature creates a unique profiling challenge:

  • Primary Utility: High-affinity inhibition of Serine/Threonine Kinases (e.g., CDKs, GSK-3) and Cysteine Proteases (e.g., Cathepsins B, K, L, S).

  • Critical Liability: Without rigorous profiling, compounds based on this scaffold risk "mechanism hopping"—inhibiting kinases when designed for proteases, and vice versa.

This guide outlines the specific cross-reactivity vectors for this scaffold and provides a validated workflow for de-risking lead compounds.

Structural Basis of Cross-Reactivity

To profile this molecule effectively, one must understand why it cross-reacts. The scaffold interacts with biological targets through two distinct mechanisms:

  • The Hinge-Binding Motif (Kinase Mode): The fused pyridine-pyrazole system serves as a flat, aromatic heterocycle that forms hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues), mimicking the adenine of ATP.

  • The Electrophilic Trap (Protease Mode): The C-3 carbonitrile group (

    
    ) is electrophilic. In the active site of cysteine proteases, the catalytic cysteine thiolate attacks the nitrile carbon to form a reversible thioimidate adduct.
    
Mechanism Visualization

The following diagram illustrates the divergent binding modes that necessitate dual-profiling.

G cluster_Kinase Kinase Interaction (ATP-Competitive) cluster_Protease Protease Interaction (Covalent Reversible) Scaffold 1H-Pyrazolo[4,3-b]pyridine -3-carbonitrile Hinge Hinge Region (H-Bond Acceptor/Donor) Scaffold->Hinge H-Bonding (N1/N2) Cys Catalytic Cysteine (Thiolate Nucleophile) Scaffold->Cys Nucleophilic Attack (CN) Pocket ATP Binding Pocket Hinge->Pocket Occupancy Adduct Thioimidate Transition State Cys->Adduct Covalent Bond Formation

Figure 1: Divergent binding mechanisms of the scaffold. The core heterocycle drives kinase affinity, while the nitrile substituent drives protease covalent activity.

Comparative Profiling: Scaffold Performance

When selecting a scaffold for a library or lead series, it is crucial to compare the 1H-Pyrazolo[4,3-b]pyridine core against standard alternatives.

Table 1: Scaffold Selectivity & Liability Matrix
Feature1H-Pyrazolo[4,3-b]pyridine-3-CN Pyrazolo[3,4-d]pyrimidine (e.g., Ruxolitinib)Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib)
Primary Target Class Dual: Kinases & Cysteine ProteasesKinases (JAKs, BTK)Kinases (JAKs)
Kinase Selectivity Moderate. Prone to hitting CDKs, GSK-3, and CLKs due to shape complementarity.High. Well-characterized hinge binder; selectivity tuned by substituents.High. The "gold standard" for JAK selectivity.
Protease Liability High. The 3-CN is highly accessible to Cys nucleophiles.Low. Lacks the activated nitrile in the 3-position typically.Low. Typically lacks electrophilic warheads in the core.
Metabolic Stability Moderate. Pyridine nitrogen can be prone to N-oxidation; CN group is generally stable but can hydrolyze.High. Pyrimidine ring is robust.High.
Recommended Use Polypharmacology (e.g., Cancer where both CDK and Cathepsin inhibition is desired) or Covalent Probes .Single-Target Kinase Inhibition .Single-Target Kinase Inhibition .

Expert Insight: If your goal is a "clean" kinase inhibitor, the 3-carbonitrile group on this specific isomer ([4,3-b]) is a liability. It increases the risk of off-target toxicity in tissues with high cathepsin activity (e.g., liver, lung, bone). Conversely, if targeting Cathepsin K for osteoporosis, the kinase activity is the off-target liability that must be screened out.

Experimental Protocols for Cross-Reactivity Profiling

To validate the specificity of a compound based on this scaffold, a "Self-Validating" screening cascade is required.

Phase 1: The "Dual-Arm" Screen

Do not rely on a single panel. You must run parallel screens for both protein families.

Protocol A: Kinase Profiling (The "Hinge" Check)
  • Method: Radiometric HotSpot™ Assay or LanthaScreen™ Eu Kinase Binding Assay.

  • Critical Panel: Must include CDK1/2 , GSK-3

    
     , JAK1-3 , and CLK1 . These are the most frequent off-targets for pyrazolopyridines.
    
  • Concentration: Screen at

    
     and 
    
    
    
    .
  • Threshold: >50% inhibition at

    
     triggers a full 
    
    
    
    .
Protocol B: Protease Profiling (The "Warhead" Check)
  • Method: Fluorogenic Substrate Assay (AMC or ACC release).

  • Critical Panel: Cathepsin K , Cathepsin L , Cathepsin S , and Cathepsin B .[1]

  • Buffer Conditions: Assay must be performed at pH 5.5 (lysosomal mimic) with 1-5 mM DTT (to maintain active site cysteine).

  • Pre-incubation: Essential. Incubate compound with enzyme for 15-30 minutes before adding substrate to allow the reversible covalent bond (thioimidate) to form.

    • Note: Omitting pre-incubation often leads to false negatives (underestimating potency).

Phase 2: Reversibility Confirmation (Jump-Dilution)

Since the nitrile warhead forms a reversible covalent bond, you must distinguish it from irreversible inhibitors (which are potential sensitizers).

  • Incubate Enzyme + Inhibitor at

    
     for 30 mins.
    
  • Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Readout: If enzymatic activity recovers over time, the inhibition is reversible (consistent with the nitrile mechanism). If activity remains flat (0%), it is irreversible (potential non-specific alkylation).

Mechanistic Workflow: De-Risking the Scaffold

The following Graphviz diagram outlines the decision tree for advancing a lead compound containing this scaffold.

ProfilingWorkflow Start Compound: 1H-Pyrazolo[4,3-b] pyridine-3-carbonitrile derivative Screen1 Parallel Screen: 1. Kinase Panel (100+ kinases) 2. Cysteine Protease Panel (Cat K/L/S/B) Start->Screen1 Result_KinaseOnly Hit: Kinase Only (No Protease Activity) Screen1->Result_KinaseOnly Clean Profile Result_ProteaseOnly Hit: Protease Only (No Kinase Activity) Screen1->Result_ProteaseOnly Clean Profile Result_Dual Hit: Dual Activity (Promiscuous) Screen1->Result_Dual Cross-Reactive Action_Kinase Optimize Selectivity: Modify C3-CN to Amide/Ester (Remove Warhead) Result_KinaseOnly->Action_Kinase Develop as Kinase Inhibitor Action_Protease Optimize Selectivity: Add Bulky Groups at N1/C5 (Clash with Kinase Hinge) Result_ProteaseOnly->Action_Protease Develop as Cath. Inhibitor Action_Kill TERMINATE SERIES (High Toxicity Risk) Result_Dual->Action_Kill If selectivity < 100x

Figure 2: Decision matrix for handling cross-reactivity results. Dual-activity hits are generally terminated unless polypharmacology is the explicit goal.

References

  • Biomedical Applications of Pyrazolopyridines

    • López-Molina, R., et al. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2268. Link

    • Note: While focusing on the [3,4-b] isomer, this review establishes the foundational biological activities of the pyrazolopyridine class, including kinase inhibition.[2]

  • Nitrile Warheads in Protease Inhibition

    • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyananamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 44(1), 94-104. Link

    • Establishes the mechanism of nitrile-cysteine adduct form
  • Kinase Selectivity Profiling Standards

    • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link

    • The authoritative standard for defining selectivity scores (S-scores) in kinase discovery.
  • Cathepsin S Inhibitors (Nitrile Scaffold Context)

    • Tullis, J. S., et al. (2010). "Discovery of 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935.[3] Link

    • Demonstrates the use of the carbonitrile motif on fused pyridine rings for protease selectivity.

Sources

Comparative

Benchmarking 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile: A Scaffold Analysis vs. Indazole and [3,4-b] Isomers

Topic: Benchmarking 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile against Standard of Care Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile against Standard of Care Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the optimization of kinase and protease inhibitors, the 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold represents a critical bioisostere of the traditional Indazole-3-carbonitrile . While indazoles are established "Standard of Care" (SoC) building blocks in medicinal chemistry, they often suffer from poor aqueous solubility and limited hydrogen-bonding vectors.

This guide benchmarks the [4,3-b] isomer against the Indazole standard and the isomeric [3,4-b] scaffold (common in sGC stimulators like Vericiguat). We focus on its application as a Reversible Covalent Warhead (for Cysteine Proteases like Cathepsin S) and a Hinge Binder (for Kinases like c-Met and NIK).

Part 1: Technical Benchmark & Physicochemical Profile

The primary driver for switching from an Indazole to a Pyrazolo[4,3-b]pyridine core is the modulation of Lipophilicity (LogP) and Acidity (pKa) without altering the fundamental binding geometry.

Comparative Data: The "Aza" Effect

The introduction of the pyridine nitrogen (N) into the indazole core dramatically alters the electronic landscape.

FeatureProduct: [4,3-b] Isomer SoC Reference: Indazole Alt. Reference: [3,4-b] Isomer
Structure 1H-Pyrazolo[4,3-b]pyridine-3-CN1H-Indazole-3-CN1H-Pyrazolo[3,4-b]pyridine-3-CN
CAS Example 29274-24-6 (Generic Core)1000342-95-91350653-26-7 (Vericiguat int.)[1]
LogP (Calc) ~1.2 (Lower, More Soluble)~1.9 (Higher, Less Soluble)~1.2
H-Bond Acceptors 2 (Nitrile + Pyridine N)1 (Nitrile only)2 (Nitrile + Pyridine N)
pKa (NH) ~10.5 (More Acidic)~13.8 (Less Acidic)~11.0
Vector Geometry N-atom at pos. 4 (Major Groove)C-atom at pos. 4N-atom at pos. 7 (Solvent Front)
Primary Target c-Met, NIK, Cathepsin S General Kinase (Pan) sGC, CDK

Expert Insight: The [4,3-b] isomer places the pyridine nitrogen in a position that often interacts with the "gatekeeper" residues or water networks in the kinase hinge region, a vector unavailable in the Indazole SoC. This allows for improved selectivity profiles.

Part 2: Mechanism of Action & Biological Applications
A. The Nitrile Warhead (Cysteine Protease Inhibition)

In Cathepsin S/K drug discovery, the 3-carbonitrile group functions as a reversible covalent electrophile .

  • Mechanism: The active site Cysteine thiolate attacks the nitrile carbon, forming a high-affinity Thioimidate adduct.

  • Advantage over SoC: Unlike irreversible vinyl sulfones (toxic) or aldehydes (metabolically unstable), the nitrile-substituted [4,3-b] scaffold offers a stable, tunable warhead. The electron-deficient pyridine ring increases the electrophilicity of the nitrile compared to the Indazole, potentially increasing potency (

    
    ).
    
B. Kinase Hinge Binding (c-Met / NIK)

In kinase inhibition (e.g., c-Met), the scaffold acts as an ATP-competitive inhibitor.

  • Binding Mode: The Pyrazole NH acts as a Hydrogen Bond Donor (HBD) to the hinge region (e.g., Pro1158 in c-Met).

  • Differentiation: The Pyridine N (position 4) can accept a hydrogen bond from water molecules or specific backbone residues, stabilizing the "DFG-in" conformation better than the hydrophobic Indazole C-4.

Pathway Visualization (DOT)

The following diagram illustrates the dual-pathway utility of the scaffold.

PathwayMap cluster_Kinase Kinase Modulation (c-Met/NIK) cluster_Protease Protease Inhibition (Cathepsin S) Scaffold 1H-Pyrazolo[4,3-b] pyridine-3-CN Hinge Hinge Region (ATP Pocket) Scaffold->Hinge H-Bond Donor (NH) Gatekeeper Gatekeeper Residue (Selectivity) Scaffold->Gatekeeper Pyridine N Vector Cys25 Active Site Cysteine Thiolate Scaffold->Cys25 Electrophilic Attack (CN Group) Phospho Phosphorylation Cascade Blocked Hinge->Phospho Thioimidate Thioimidate Adduct (Reversible) Cys25->Thioimidate Covalent Bond Degradation MHC-II Invariant Chain Processing Blocked Thioimidate->Degradation

Figure 1: Dual mechanism of action. Left: ATP-competitive binding in Kinases. Right: Reversible covalent modification in Cysteine Proteases.

Part 3: Experimental Protocols

To validate the [4,3-b] scaffold against the Indazole SoC, two key experiments are required: Synthesis of the Core (proving accessibility) and a Kinase Selectivity Assay .

Protocol 1: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

Unlike Indazoles (often made from isatins), this scaffold requires a pyridine-specific cyclization.

Reagents:

  • 2-Chloro-3-nitropyridine (Starting Material)[2]

  • Hydrazine hydrate

  • Zinc dust / Acetic Acid (Reductive cyclization)

  • CuCN (Cyanation)

Step-by-Step Workflow:

  • Hydrazine Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in Ethanol. Add Hydrazine hydrate (2.0 eq) dropwise at 0°C. Stir for 2h. Precipitate the hydrazine intermediate.

  • Reductive Cyclization: Dissolve intermediate in AcOH. Add Zn dust (5.0 eq) in portions (Exothermic!). Reflux for 3h to form the 1H-pyrazolo[4,3-b]pyridine core.

  • Iodination (C-3 Functionalization): Treat the core with NIS (N-iodosuccinimide) in DMF to install Iodine at C-3.

  • Cyanation (The Critical Step):

    • Standard: Mix 3-iodo intermediate with Zn(CN)2 (0.6 eq) and Pd(PPh3)4 (5 mol%) in DMF.

    • Microwave: Heat to 120°C for 30 mins.

    • Workup: Quench with FeSO4/Tartrate solution (to remove Cyanide traces), extract with EtOAc.

  • Validation: 1H NMR (DMSO-d6) must show the distinct pyridine protons (dd) downfield compared to the Indazole analog.

Protocol 2: Differential Scanning Fluorimetry (Thermal Shift)

Validates binding affinity relative to SoC.

  • Preparation: Prepare 2 µM Recombinant c-Met Kinase domain in HEPES buffer.

  • Compound Addition: Add 10 µM of [4,3-b]-CN (Test) and Indazole-CN (Reference). Include DMSO control.

  • Dye: Add SYPRO Orange (5x final concentration).

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Success Criteria: The [4,3-b] scaffold should show a

      
       equivalent to or greater than the Indazole, indicating that the improved solubility does not compromise binding enthalpy.
      
Part 4: Synthesis Workflow Diagram

SynthesisFlow SM 2-Chloro-3-nitropyridine Step1 1. Hydrazine Substitution (EtOH, 0°C) SM->Step1 Inter1 Hydrazino-Nitropyridine Step1->Inter1 Step2 2. Reductive Cyclization (Zn/AcOH, Reflux) Inter1->Step2 Core 1H-Pyrazolo[4,3-b]pyridine (Core Scaffold) Step2->Core Step3 3. Iodination (NIS, DMF) Core->Step3 Iodo 3-Iodo-Intermediate Step3->Iodo Step4 4. Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Iodo->Step4 Final 1H-Pyrazolo[4,3-b] pyridine-3-carbonitrile Step4->Final

Figure 2: Synthetic route for the [4,3-b] nitrile scaffold.[2] Note the reductive cyclization strategy distinct from Indazole synthesis.

References
  • Application in Kinase Inhibition (NIK/c-Met)

    • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
    • Source:European Journal of Medicinal Chemistry / NIH PubMed.
    • URL:[Link]

  • Detailed Synthesis & Isomer Characterization

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Cathepsin S & Nitrile Warhead Chemistry

    • Title: Highly Selective Sub-Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Patent Literature (Scaffold Utility)

    • Title: Therapeutic indazole compounds and methods of use in the treatment of cancer (Discusses [4,3-b] variants).[3]

    • Source: WO2023097195A1.
    • URL

Sources

Validation

Orthogonal Methods to Validate 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile Activity

Executive Summary The 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space. Its structural rigidity and hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space. Its structural rigidity and hydrogen-bonding capacity make it an ideal ATP-mimetic, frequently targeting Serine/Threonine kinases such as TBK1 , DYRK1A/B , and CLKs .

Validating the activity of this scaffold requires more than a single enzymatic assay. False positives arising from pan-assay interference compounds (PAINS), aggregation, or off-target toxicity are common pitfalls. As a Senior Application Scientist, I advocate for a Triangulated Validation Strategy : combining biochemical potency, cellular target engagement, and biophysical binding kinetics. This guide outlines a robust, orthogonal workflow to indisputably validate the biological activity of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile derivatives.

The Validation Triad: A Comparative Analysis

To move a compound from a "hit" to a "lead," you must prove three things: it inhibits the enzyme (Biochemical), it binds the target in cells (Cellular), and the interaction is stoichiometric (Biophysical).

Method 1: Biochemical Kinase Assay (TR-FRET)

The Standard: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for measuring


. It is ratiometric, resistant to compound fluorescence, and highly sensitive.
  • Mechanism: Detects the phosphorylation of a specific substrate using a specific antibody labeled with a donor fluorophore (e.g., Europium) and an acceptor-labeled tracer.

  • Why for this scaffold? Pyrazolo-pyridines often compete with ATP. TR-FRET allows you to vary ATP concentrations to determine the mechanism of inhibition (ATP-competitive vs. allosteric).

Method 2: Cellular Thermal Shift Assay (CETSA)

The Orthogonal Check: Enzymatic inhibition does not guarantee cellular permeability or target engagement. CETSA validates that the compound enters the cell and physically stabilizes the target protein against heat denaturation.

  • Mechanism: Ligand binding increases the thermal stability (

    
    ) of the target protein.
    
  • Why for this scaffold? It differentiates true intracellular binding from non-specific toxicity or membrane disruption.

Method 3: Surface Plasmon Resonance (SPR)

The Biophysical Truth: SPR provides the kinetic constants (


, 

) and affinity (

).
  • Mechanism: Measures changes in refractive index near a sensor surface as the compound binds to the immobilized protein.

  • Why for this scaffold? It proves direct binding (eliminating aggregation artifacts) and characterizes residence time, a critical parameter for in vivo efficacy.

Comparative Performance Guide
FeatureBiochemical (TR-FRET)Cellular (CETSA)Biophysical (SPR)
Primary Output Potency (

)
Target Engagement (

shift)
Affinity (

) & Kinetics
Throughput High (384/1536-well)Medium (Western Blot/AlphaLISA)Low to Medium
Physiological Relevance Low (Isolated protein)High (Intracellular environment)Medium (Purified protein)
False Positive Risk High (Fluorescence interference)Low (Direct physical binding)Low (Mass-based detection)
Compound Requirement NanogramsMicrogramsMicrograms to Milligrams
Cost per Data Point LowMediumHigh

Detailed Experimental Protocols

Protocol A: TR-FRET Kinase Inhibition Assay (LANCE Ultra)

Objective: Determine the


 of the compound against a target kinase (e.g., TBK1).

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Substrate: ULight-labeled peptide (specific to kinase).

  • Detection: Europium-labeled anti-phospho-substrate antibody.

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile in 100% DMSO. Acoustic dispense 50 nL into a white 384-well OptiPlate.

  • Enzyme Addition: Add 5 µL of purified Kinase (0.5 nM final) in Kinase Buffer. Incubate for 5 mins to allow compound-enzyme equilibrium.

  • Reaction Start: Add 5 µL of ATP/Substrate mix (ATP at

    
     apparent; Substrate at 50 nM).
    
  • Incubation: Incubate at RT for 60 minutes (linear phase).

  • Quench/Detection: Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody).

  • Read: Incubate 1 hr. Read on a multimode plate reader (e.g., EnVision). Excitation: 320 nm; Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate Ratio (

    
    ). Fit data to a 4-parameter logistic equation.
    
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm intracellular target engagement.

Workflow:

  • Treatment: Treat cells (e.g., THP-1 or HEK293) with the compound (at

    
    ) or DMSO control for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes.

  • Cooling: Immediately snap-cool at RT for 3 minutes.

  • Lysis: Add lysis buffer (with 1% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using an antibody specific to the target kinase.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve of the treated sample indicates stabilization (binding).

Visualizing the Validation Logic

The Validation Funnel

This diagram illustrates the decision-making process when validating the scaffold.

ValidationFunnel Compound 1H-Pyrazolo[4,3-b] pyridine-3-carbonitrile Biochem Biochemical Assay (TR-FRET) Compound->Biochem Hit Hit Identified (IC50 < 1 µM) Biochem->Hit Active Fail1 Discard / Redesign Biochem->Fail1 Inactive CETSA Cellular Engagement (CETSA) Hit->CETSA ValidCell Target Engaged (Tm Shift > 2°C) CETSA->ValidCell Stabilized Fail2 Check Permeability CETSA->Fail2 No Shift SPR Biophysical Kinetics (SPR) ValidCell->SPR Lead Validated Lead (Stoichiometric Binding) SPR->Lead Confirmed

Caption: A hierarchical validation funnel ensuring that biochemical hits are physiologically relevant and biophysically sound before lead optimization.

Mechanism of Action: Kinase Inhibition

Understanding where the scaffold intervenes in the signaling pathway is crucial for interpreting functional assays.

KinasePathway Stimulus External Stimulus (e.g., LPS/Growth Factor) Receptor Receptor Activation Stimulus->Receptor Kinase Target Kinase (e.g., TBK1/DYRK) Receptor->Kinase Activates Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Inhibitor Scaffold Inhibitor (Pyrazolo-pyridine) Inhibitor->Kinase Blocks ATP Site Effect Downstream Effect (e.g., IFN production) Substrate->Effect

Caption: The scaffold acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream substrates and halting the signaling cascade.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) Context: Demonstrates the optimization of the pyrazolo-pyridine core for TBK1 inhibition (

    
     nM).
    
    
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI) Context: A comprehensive review of the synthetic routes and broad biological applications of this scaffold.[1][2][3]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Source: Acta Pharmacologica Sinica (2019) Context: Provides a methodological framework for using orthogonal assays (Reporter Gene + AlphaScreen) to validate inhibitor activity.

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Source: PNAS Context: Validates the use of thermal shift assays (like CETSA) as a reliable orthogonal method to enzymatic assays.

Sources

Comparative

A Senior Application Scientist's Guide to Reproducibility in Experiments with 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

Introduction: The Imperative of Reproducibility with a Privileged Scaffold The 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in the development of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility with a Privileged Scaffold

The 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in the development of therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[1][2] Specifically, the 3-carbonitrile derivative, 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile, serves as a critical building block for creating potent and selective kinase inhibitors.[3][4] Given that pyrazole-based compounds are key components in several approved drugs, the ability to reliably and reproducibly synthesize and test these molecules is paramount for advancing drug discovery programs.[5][6]

This guide provides an in-depth comparison of methodologies and critical parameters that influence the reproducibility of experiments involving 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile. We will delve into the nuances of its synthesis and its application in a common biochemical assay, offering field-proven insights to ensure that your experimental results are both accurate and consistently achievable. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to establish self-validating protocols, thereby fostering confidence in the generated data.

I. Synthesis: Establishing a Reproducible Foundation

The journey to reproducible biological data begins with the reproducible synthesis of the molecule of interest. Variations in synthetic protocols can lead to differences in yield, purity, and even the formation of undesired isomers, all of which can profoundly impact the outcome of subsequent biological assays.

Several methods for the synthesis of the pyrazolo[4,3-b]pyridine core have been reported, primarily involving the annulation of a pyridine fragment to an amino-substituted pyrazole ring or vice versa.[7] A common and efficient approach starts from readily available 2-chloro-3-nitropyridines.[8]

Here, we compare two common synthetic strategies for obtaining a pyrazolo[4,3-b]pyridine core, highlighting the factors that are critical for reproducibility.

Table 1: Comparison of Synthetic Protocols for the Pyrazolo[4,3-b]pyridine Core

ParameterMethod A: One-Pot Japp-Klingemann ReactionMethod B: Traditional Cyclocondensation
Starting Materials 2-chloro-3-nitropyridine, ethyl acetoacetate, aryldiazonium tosylates4-aminopyrazole-5-carbaldehyde (N-protected)
Key Reagents Pyridine, PyrrolidineDe-protection agent, Cyclizing agent
Reaction Conditions Room temperature to 40°COften requires higher temperatures
Typical Yields Moderate to high (can be >80%)[7]Variable, can be lower due to unstable intermediates
Reproducibility Factors Purity of diazonium salts, precise control of base additionStability of the aminopyrazole aldehyde, efficiency of de-protection
Expert Insights Method A offers operational simplicity and often higher yields due to the one-pot nature, which minimizes handling of unstable intermediates.[8] However, the quality of the diazonium salt is paramount for consistent results.Method B can be effective but is often plagued by the instability of the starting aldehyde, leading to variability in yield and purity. Careful handling and purification of intermediates are crucial.[7]

Causality Behind Experimental Choices: The choice of a one-pot reaction (Method A) is often favored in a drug discovery setting to improve efficiency and consistency. By combining multiple steps (azo-coupling, deacylation, and pyrazole ring annulation), the potential for material loss and introduction of impurities during intermediate purification steps is significantly reduced.

This protocol is based on the principles of the Japp-Klingemann reaction, adapted for reproducibility.

  • Step 1: Preparation of the Hydrazone Intermediate.

    • To a solution of ethyl 2-chloro-3-nitropyridine-4-carboxylate (1.0 eq) in acetonitrile (10 volumes), add the desired aryldiazonium tosylate (1.1 eq) followed by pyridine (1.0 eq).

    • Rationale: The use of a stable diazonium tosylate salt ensures accurate stoichiometry, which is critical for reproducibility. Acetonitrile is a suitable solvent that facilitates the reaction while being relatively easy to remove.

  • Step 2: Cyclization.

    • Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Add pyrrolidine (4.0 eq) and stir the mixture at 40°C for 2 hours.

    • Rationale: Precise temperature control is crucial for consistent reaction kinetics and to minimize side-product formation.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture to room temperature and pour it into 1N hydrochloric acid.

    • Extract the product with ethyl acetate. The organic layer is then dried over magnesium sulfate and concentrated.[9]

    • Purify the crude product by column chromatography on silica gel.

    • Rationale: A standardized work-up and purification protocol is essential. The choice of chromatography conditions (eluent system, silica gel quality) should be kept consistent across batches.

  • Step 4: Quality Control.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

    • Trustworthiness: This step is non-negotiable. Without thorough characterization, the reliability of any subsequent biological data is questionable.

II. Reproducibility in a Kinase Inhibition Assay

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile and its derivatives are frequently evaluated as kinase inhibitors.[3][10] Reproducibility in these assays is critical for making accurate structure-activity relationship (SAR) assessments.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilution) reagent_prep Reagent Preparation (Kinase, Substrate, ATP) incubation Incubation (Compound + Kinase, then + Substrate/ATP) compound_prep->incubation reagent_prep->incubation detection Detection (e.g., Luminescence) incubation->detection data_norm Data Normalization (to Controls) detection->data_norm ic50_calc IC50 Calculation data_norm->ic50_calc

Caption: Workflow for a typical kinase inhibition assay.

To illustrate the importance of assay conditions, we present hypothetical data for the inhibition of TANK-binding kinase 1 (TBK1), a target for which pyrazolopyridine derivatives have shown high potency.[3] We compare our target compound with staurosporine, a well-characterized but less specific kinase inhibitor.

Table 2: Hypothetical IC50 Data for TBK1 Inhibition

CompoundAssay ConditionReplicate 1 IC50 (nM)Replicate 2 IC50 (nM)Replicate 3 IC50 (nM)Mean IC50 (nM)Standard Deviation
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile derivative Standard (1% DMSO)0.220.190.250.220.03
1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile derivative High DMSO (2.5%)0.510.890.650.680.19
Staurosporine Standard (1% DMSO)5.86.25.55.830.35
Staurosporine High DMSO (2.5%)6.15.96.56.170.31

Expert Insights: The data clearly shows that the potency of the pyrazolopyridine derivative is significantly affected by the final DMSO concentration in the assay, leading to poor reproducibility (higher standard deviation). In contrast, the less sensitive compound, staurosporine, shows more consistent results across different DMSO concentrations. This highlights the importance of stringent control over assay parameters, especially when working with highly potent compounds.

Reproducibility in HTS is influenced by a multitude of factors.[11] Systematic errors can arise from various technological and environmental sources.[12]

  • Compound-dependent interference: The compound itself can interfere with the assay technology (e.g., fluorescence quenching, light scattering).[13]

  • Assay conditions: Minor variations in temperature, incubation times, and reagent concentrations can lead to significant data variability.[12]

  • Cell-based assays: Cell health, passage number, and seeding density are critical parameters that must be tightly controlled.[14]

  • Liquid handling: Inaccurate or imprecise liquid handling can introduce significant errors.

This protocol is adapted from a published method for evaluating TBK1 inhibitors.[3]

  • Step 1: Compound Plating.

    • Perform serial dilutions of the test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate.

    • Rationale: Starting with a consistent compound stock and using automated liquid handlers for plating minimizes variability.

  • Step 2: Reagent Addition.

    • Add the TBK1 enzyme and the FRET substrate peptide to the assay plate and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Rationale: The order of addition and pre-incubation times should be kept constant. The ATP concentration should be at or near the Km for the enzyme to ensure the assay is sensitive to competitive inhibitors.

  • Step 3: Reaction and Detection.

    • Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes) at room temperature.

    • Add a development reagent to stop the reaction and generate a signal.

    • Read the plate on a suitable plate reader.

    • Rationale: Consistent timing of the reaction and detection steps is crucial for reproducible results.

  • Step 4: Data Analysis.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

    • Trustworthiness: A robust data analysis pipeline with clear criteria for data inclusion/exclusion is essential.

III. Troubleshooting Common Reproducibility Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent synthetic yields Impure starting materials; variations in reaction temperature or time.Verify the purity of all reagents before use; use a temperature-controlled reaction vessel; monitor the reaction closely by TLC or LC-MS.
Variable IC50 values Inconsistent DMSO concentration; degradation of compound or reagents; cell passage number variability (for cell-based assays).Maintain a consistent final DMSO concentration across all assays; prepare fresh reagent stocks regularly; use cells within a defined passage number range.
High plate-to-plate variability in HTS Edge effects; instrument drift.Use a plate layout that minimizes edge effects (e.g., leave outer wells empty); regularly calibrate and validate all instrumentation.[12]
Irreproducible "hits" in a screen Compound interference (e.g., aggregation, luciferase inhibition).Perform counter-screens to identify compounds that interfere with the assay technology; add a non-ionic detergent to the assay buffer to mitigate aggregation.[13]
IV. The Broader Context: Alternative Scaffolds

While the pyrazolopyridine scaffold is highly valuable, it is important to consider alternative heterocyclic systems in drug discovery to explore diverse chemical space and intellectual property landscapes. Some common alternatives include:

  • Pyrazolopyrimidines: These are closely related isomers that also exhibit a wide range of biological activities.[10]

  • Indazoles: This scaffold is another common bioisostere for the pyrazolopyridine core.[7]

  • Pyrazolo[3,4-b]quinolines: These extended ring systems have also been explored for various therapeutic applications.[15]

The choice of scaffold will depend on the specific target and the desired physicochemical properties of the final compound.

V. Conclusion: A Commitment to Rigor

Reproducibility is not a matter of chance; it is the result of a deliberate and rigorous approach to experimental design and execution. For a privileged scaffold like 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile, ensuring the reliability of your data is fundamental to the success of your research and development efforts. By understanding the key variables in both the synthesis and biological evaluation of these compounds, and by implementing robust, self-validating protocols, you can build a solid foundation for your discoveries. This commitment to scientific integrity is what ultimately drives progress in the field of drug development.

References

  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central. Available from: [Link]

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF - ResearchGate. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives - Taylor & Francis. Available from: [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. Available from: [Link]_

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Arkivoc. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. Available from: [Link]

  • Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data - NIH. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchGate. Available from: [Link]

  • (PDF) The pyrazole scaffold in drug development. A target profile analysis - ResearchGate. Available from: [Link]

  • Measuring Reproducibility of High-Throughput Experiments - ResearchGate. Available from: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. Available from: [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics | Oxford Academic. Available from: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Publishing. Available from: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. Available from: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available from: [Link]

  • Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev - YouTube. Available from: [Link]

Sources

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